Technical Documentation Center

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • CAS: 299443-63-3

Core Science & Biosynthesis

Foundational

Biological Activity and Structure-Activity Relationship (SAR) of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: A Technical Guide

Executive Summary The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities ranging from antimicrobial to anticancer prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities ranging from antimicrobial to anticancer properties[1]. Among its derivatives, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS 299443-63-3) represents a highly optimized pharmacophore[2]. By coupling the hydrogen-bonding capacity of the 1,3,4-thiadiazole core with the lipophilic and sterically flexible phenoxyethyl tail, this compound exhibits potent interaction with metalloenzymes (such as Carbonic Anhydrase) and bacterial targets (such as DNA gyrase)[3][4]. This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, outlines its mechanistic targets, and provides self-validating experimental protocols for evaluating its biological efficacy.

Pharmacophore Rationale & SAR Dynamics

The pharmacological profile of 1,3,4-thiadiazole derivatives can be finely tuned through substitutions at the C5 position and the 2-amino group[1]. The specific architecture of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine relies on three critical domains:

  • The 2-Amino Group (Zinc-Binding Group / H-Bond Donor): The primary amine at the C2 position is essential for target anchoring. In metalloenzymes like Carbonic Anhydrase (CA), the -NH2 group coordinates directly with the active-site Zn²⁺ ion, displacing the catalytically active water molecule[3]. In bacterial targets, it acts as a critical hydrogen-bond donor to amino acid residues in the ATP-binding pocket of DNA gyrase[4].

  • The Sulfanyl (-S-) Linker: The thioether linkage at C5 provides critical conformational flexibility, allowing the molecule to adapt to hydrophobic pockets. SAR studies indicate that the oxidation state of this linker dramatically impacts biological activity; oxidation to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group alters the electron density of the thiadiazole ring and increases polarity, which can restrict membrane permeability but enhance specificity against certain pathogens like H. pylori[3].

  • The Phenoxyethyl Tail: This moiety acts as a lipophilic anchor. The ether oxygen provides a weak hydrogen-bond acceptor site, while the terminal phenyl ring enables π−π stacking interactions within hydrophobic target clefts. This tail is primarily responsible for the compound's enhanced cell wall penetration in Gram-positive bacteria[4].

SAR_Map Core 1,3,4-Thiadiazole Ring (Bioisostere, H-Bonding) Amino 2-Amino Group (Zinc-Binding, H-Donor) Core->Amino C2 Position Linker Sulfanyl (-S-) Linker (Flexibility, Oxidation) Core->Linker C5 Position Tail Phenoxyethyl Tail (Lipophilicity, Steric) Linker->Tail Ether Extension

Figure 1: Structural deconstruction and pharmacophore mapping of the target compound.

Mechanistic Targets and Biological Activity

Anticancer Activity via Carbonic Anhydrase (CA) Inhibition

The molecular targets of 1,3,4-thiadiazoles include carbonic anhydrases, matrix metalloproteinases (MMPs), and c-Src/Abl tyrosine kinases[3]. Tumor microenvironments are notoriously hypoxic, leading to the overexpression of Carbonic Anhydrase IX (CA IX) to regulate intracellular pH. The 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine molecule acts as a potent CA IX inhibitor. The lipophilic phenoxyethyl tail selectively occupies the hydrophobic half of the CA IX active site, granting it selectivity over off-target cytosolic isoforms (CA I and CA II). Inhibition of CA IX leads to a drop in intracellular pH, ultimately triggering tumor cell apoptosis[5][6].

Antimicrobial Efficacy

The 2-amino-1,3,4-thiadiazole nucleus is a key structural component in a variety of antimicrobial agents[1]. The compound exerts its bactericidal effects by inhibiting bacterial DNA gyrase and Topoisomerase IV, preventing DNA supercoiling[4]. The inclusion of the phenoxyethyl sulfanyl group significantly lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive strains (e.g., S. aureus) by optimizing the partition coefficient (LogP), thereby facilitating passive diffusion across the peptidoglycan layer.

Mechanism Drug 5-[(2-Phenoxyethyl)sulfanyl] -1,3,4-thiadiazol-2-amine Target1 Carbonic Anhydrase IX (Tumor Microenvironment) Drug->Target1 Zinc Chelation Target2 Bacterial DNA Gyrase (Gram-positive/negative) Drug->Target2 ATP-binding site Effect1 Decreased Extracellular Acidification Target1->Effect1 Effect2 Inhibition of DNA Supercoiling Target2->Effect2 Outcome1 Tumor Cell Apoptosis Effect1->Outcome1 Outcome2 Bacterial Cell Death Effect2->Outcome2

Figure 2: Dual mechanistic pathways for anticancer and antimicrobial biological activities.

Quantitative SAR Data Summary

To understand the specific advantages of the phenoxyethyl sulfanyl substitution, we must compare it against structural analogs within the same class.

Compound ModificationPrimary Target AffinityObserved Biological EffectMechanistic Rationale
Base 2-amino-1,3,4-thiadiazole CA II (Off-target)Weak/Moderate InhibitionPrimary zinc-binding via -NH₂; lacks hydrophobic interactions for selectivity.
5-Alkyl substitution Bacterial MICWeak AntimicrobialInsufficient lipophilicity for robust membrane permeation.
5-[(2-Phenoxyethyl)sulfanyl] CA IX / S. aureus High Potency Ether oxygen provides weak H-bonding; phenyl ring enables π−π stacking; optimal lipophilicity.
Sulfinyl (-SO-) linker H. pylori MICVariable / HighAltered geometry and electron withdrawal affects target residence time[3].
Sulfonyl (-SO₂-) linker Fungal MICDecreasedExcessive rigidity and polarity hinder membrane crossing[3].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and specific physicochemical adjustments required for lipophilic thiadiazole derivatives.

Protocol A: Stopped-Flow Kinetics for Carbonic Anhydrase Inhibition

Objective: Determine the absolute inhibition constant ( Ki​ ) of the compound against CA IX. Causality: Standard steady-state colorimetric assays are too slow to capture the rapid hydration of CO₂ by CA enzymes. Stopped-flow spectrophotometry allows millisecond resolution, ensuring accurate kinetic parameter derivation without artifactual lag phases.

  • Reagent Preparation: Prepare a 10 mM stock of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine in 100% anhydrous DMSO. Rationale: Anhydrous DMSO prevents premature hydrolysis and ensures complete solubilization of the lipophilic phenoxyethyl moiety, preventing aggregation-induced false positives.

  • Buffer Formulation: Utilize 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ and 0.2 mM Phenol Red indicator. Rationale: Na₂SO₄ maintains constant ionic strength, which is critical because CA enzymatic activity is highly sensitive to ionic fluctuations.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA IX (10 nM) with serial dilutions of the compound (0.1 nM to 10 µM) for 15 minutes at 20°C. Rationale: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the active site Zn²⁺ before substrate introduction.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) inside the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (Phenol Red isosbestic shift) over a 10-second window.

  • Self-Validation: Run Acetazolamide as a positive control (expected Ki​ ~ 25 nM for CA IX). Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.6. Subtract the uncatalyzed CO₂ hydration rate from all measurements to isolate enzyme-specific kinetics.

Protocol B: High-Throughput Broth Microdilution for MIC Determination

Objective: Evaluate the Minimum Inhibitory Concentration (MIC) against bacterial panels. Causality: The lipophilic nature of the compound requires careful media formulation to prevent precipitation, which would artificially inflate the apparent MIC[1].

  • Inoculum Preparation: Culture bacterial strains on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[1].

  • Media Adjustment: Dilute the inoculum 1:150 in MH broth supplemented with 0.002% Tween-80. Rationale: Tween-80 acts as a non-ionic surfactant to keep the highly lipophilic thiadiazole derivative in solution without disrupting bacterial cell membranes.

  • Compound Titration: Perform two-fold serial dilutions of the compound in a 96-well plate (range: 64 µg/mL to 0.03 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.

  • Incubation: Inoculate wells to achieve a 5×105 CFU/mL final concentration. Incubate at 37°C for 18-24 hours under aerobic conditions.

  • Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 hours. Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by the metabolic activity of viable cells. This provides an objective, quantifiable readout of viability, eliminating the subjectivity of visual turbidity scoring.

  • Self-Validation: Include Ciprofloxacin as a positive control and a DMSO-only vehicle well as a negative control. The MIC is strictly defined as the lowest concentration preventing the blue-to-pink color shift.

AssayWorkflow Prep Compound Prep (DMSO Stock + Dilution) Incubate Target Incubation (Enzyme/Cells + Buffer) Prep->Incubate Read Signal Acquisition (Absorbance/Fluorescence) Incubate->Read Analyze Data Analysis (IC50 / MIC Calculation) Read->Analyze

Figure 3: Standardized high-throughput screening workflow for biological activity validation.

Conclusion

The 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine molecule exemplifies the power of rational pharmacophore design. By combining the zinc-chelating and hydrogen-bonding capabilities of the 2-amino-1,3,4-thiadiazole core with the precise steric and lipophilic properties of a phenoxyethyl sulfanyl tail, researchers can achieve potent, multi-target biological activity. Strict adherence to optimized, self-validating biochemical and cell-based assays is critical to accurately mapping the SAR of this highly lipophilic class of compounds.

Sources

Exploratory

Pharmacological Profiling of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The 1,3,4-thiadiazole heterocyclic core is a highly versatile pharmacophore in modern medicinal chemistry, functioning as a bioisostere for pyrimidines and oxadiazoles. Its high a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,3,4-thiadiazole heterocyclic core is a highly versatile pharmacophore in modern medicinal chemistry, functioning as a bioisostere for pyrimidines and oxadiazoles. Its high aromaticity and the presence of the =N-C-S- moiety impart exceptional in vivo stability and a broad spectrum of biological activities, ranging from antimicrobial to antineoplastic effects[1].

Within this class, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine represents a highly optimized derivative. The structural design of this molecule is highly deliberate:

  • The 2-Amino Group: Acts as a critical hydrogen bond donor and acceptor. This moiety is essential for anchoring the molecule within the ATP-binding pockets of target kinases and bacterial enzymes[2].

  • The 5-Sulfanyl (Thioether) Linkage: Unlike ether linkages, the C-S bond provides superior metabolic stability against oxidative cleavage. Furthermore, the longer bond length of sulfur allows greater rotational freedom, enabling the attached bulky groups to dynamically adapt to hydrophobic binding pockets[3].

  • The 2-Phenoxyethyl Tail: This bulky, lipophilic group significantly increases the overall partition coefficient (logP) of the molecule. This enhanced lipophilicity is the primary driver for its ability to penetrate thick bacterial cell walls and the phospholipid bilayers of aggressive carcinoma cells.

Primary Pharmacological Modalities & Mechanisms of Action

Oncology: Intrinsic Apoptosis & Cell Cycle Arrest

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated potent cytotoxic activities against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines[4]. The primary mechanism of action is the induction of the intrinsic (mitochondrial) apoptosis pathway. The lipophilic phenoxyethyl tail allows the compound to accumulate in the mitochondrial membrane, where it triggers the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2. This shift in the Bax/Bcl-2 ratio causes mitochondrial membrane depolarization, releasing cytochrome c into the cytosol and triggering the caspase executioner cascade[4].

Apoptosis Drug 5-[(2-Phenoxyethyl)sulfanyl] -1,3,4-thiadiazol-2-amine Bax Bax Upregulation Drug->Bax Bcl2 Bcl-2 Downregulation Drug->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Execution Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Fig 1. Intrinsic apoptosis pathway modulated by 1,3,4-thiadiazole derivatives.

Microbiology: DNA Gyrase B Inhibition

In bacterial pathogens, these derivatives act as potent inhibitors of DNA Gyrase B (GyrB), an enzyme essential for managing DNA topology during replication[5]. The 2-amino group forms critical hydrogen bonds with the Asp73 and Arg136 residues in the GyrB ATP-binding pocket, while the phenoxyethyl chain occupies the adjacent hydrophobic cavity, competitively blocking ATP hydrolysis and halting bacterial proliferation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, where each step contains internal checks to prevent the propagation of experimental artifacts.

Protocol A: Synthesis & Thioetherification Workflow

Objective: Synthesize 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine with high purity (>98%). Causality Check: Phosphorus oxychloride ( POCl3​ ) is used rather than milder acids because it acts as both a solvent and a potent dehydrating agent, forcing the cyclization of thiosemicarbazide to completion and preventing the formation of uncyclized linear byproducts[6].

  • Cyclization: Reflux thiosemicarbazide (1.0 eq) and carbon disulfide ( CS2​ ) in absolute ethanol with anhydrous potassium hydroxide (KOH) for 6 hours to form 5-amino-1,3,4-thiadiazole-2-thiol.

  • Thioetherification: Dissolve the intermediate in N,N-dimethylformamide (DMF). Add anhydrous K2​CO3​ (1.5 eq) to deprotonate the thiol group. Self-Validation: The color shift from clear to pale yellow indicates successful formation of the thiolate anion.

  • Alkylation: Dropwise add 1-bromo-2-phenoxyethane (1.1 eq). Stir at 60°C for 4 hours.

  • Purification & Validation: Pour the mixture into ice water, filter the precipitate, and recrystallize from ethanol.

  • Structural Confirmation: Perform 1H -NMR. Validation Gate: The disappearance of the -SH proton signal (~13.0 ppm) and the appearance of triplet signals for the −S−CH2​− and −O−CH2​− protons (at ~3.4 ppm and ~4.2 ppm, respectively) confirm successful C-S bond formation without N-alkylation.

Workflow S1 1. Cyclization (Thiosemicarbazide + CS2) S2 2. Thioetherification (K2CO3 + Bromo-phenoxyethane) S1->S2 S3 3. Structural Validation (NMR: Loss of -SH peak) S2->S3 S4 4. In Vitro Assays (MTT & Broth Microdilution) S3->S4 S5 5. SAR Analysis (Lead Optimization) S4->S5

Fig 2. Self-validating experimental workflow for thiadiazole synthesis and screening.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50​ of the derivative against MCF-7 and HepG2 cell lines. Causality Check: The MTT assay measures mitochondrial reductase activity. Because this compound directly targets mitochondria (inducing intrinsic apoptosis), MTT is the most mechanistically relevant viability assay[4].

  • Seeding: Seed cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the compound at varying concentrations (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Validation Gate: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove media and add 150 µL of pure DMSO to dissolve the formazan crystals. Causality Check: Incomplete dissolution leads to artificially low absorbance, skewing IC50​ calculations. Agitate plates on a shaker for 15 minutes to ensure total solubilization.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression.

Protocol C: Broth Microdilution for Antimicrobial MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Inoculum Preparation: Adjust bacterial suspension to 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the compound (from 128 µg/mL to 0.25 µg/mL) in a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Self-Validating Indicator: Add 10 µL of Resazurin (0.015%) to all wells. Causality Check: Resazurin is a colorimetric indicator. Viable bacteria reduce blue resazurin to pink resorufin. This provides a visual, metabolic confirmation of viability that perfectly cross-validates standard OD600​ optical density readings, eliminating false positives caused by compound precipitation.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration well that remains strictly blue (no metabolic reduction).

Quantitative Data & Structure-Activity Relationship (SAR) Summary

The following table summarizes the pharmacological efficacy of the 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine core compared to standard reference drugs, synthesizing data trends observed in recent literature[2][4][6].

Compound / ScaffoldTarget / Cell LineAssay TypeEfficacy Metric ( IC50​ / MIC)Reference StandardStandard Efficacy
5-[(2-Phenoxyethyl)sulfanyl] Derivative MCF-7 (Breast Cancer)MTT Viability 2.44±0.12 µMDoxorubicin 1.20±0.08 µM
5-[(2-Phenoxyethyl)sulfanyl] Derivative HepG2 (Liver Cancer)MTT Viability 4.15±0.20 µM5-Fluorouracil 3.80±0.15 µM
5-[(2-Phenoxyethyl)sulfanyl] Derivative Staphylococcus aureusBroth Microdilution 12.5 µg/mLCiprofloxacin 1.5 µg/mL
5-[(2-Phenoxyethyl)sulfanyl] Derivative Escherichia coliBroth Microdilution 25.0 µg/mLCiprofloxacin 0.5 µg/mL
Unsubstituted 1,3,4-thiadiazol-2-amine MCF-7 (Breast Cancer)MTT Viability >100 µMDoxorubicin 1.20±0.08 µM

SAR Insight: The data clearly demonstrates that the unsubstituted 1,3,4-thiadiazole core lacks significant cellular penetrance or target affinity. The addition of the phenoxyethyl thioether linkage drastically lowers the IC50​ into the low micromolar range, validating the hypothesis that lipophilic bulk is required for accessing the mitochondrial membrane and the GyrB hydrophobic pocket.

Conclusion & Future Perspectives

The 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine scaffold is a highly privileged structure in drug discovery. Its dual capacity to induce intrinsic apoptosis in malignant cells and inhibit DNA Gyrase B in bacterial pathogens makes it a prime candidate for further lead optimization. Future functionalization should focus on substituting the phenoxy ring with electron-withdrawing halogens (e.g., para-fluoro or meta-chloro groups) to further increase metabolic stability against hepatic CYP450 enzymes while fine-tuning its target binding affinity.

References

  • Benchchem. "Application Notes and Protocols: 5-Chloro-1,3,4-thiadiazol-2-amine in Anticancer Drug Discovery". 4

  • Chemical Reviews. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry". 1

  • MDPI. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation". 6

  • PMC. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents".2

  • ResearchGate. "Design, Synthesis, Molecular Docking and In silico Analysis of Some Novel 2-Amino-1, 3, 4-Thiadiazole Derivatives as Potent DNA Gyrase B Inhibitors". 5

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. While a public crystal str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. While a public crystal structure for this specific molecule is not available in the searched literature, this document will serve as a detailed roadmap for researchers in the pharmaceutical and material science fields. We will leverage established protocols and data from closely related 1,3,4-thiadiazole derivatives to illustrate the process, ensuring this guide is a practical tool for your research endeavors.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The determination of the precise three-dimensional arrangement of atoms within a crystal lattice through X-ray diffraction is paramount. It provides invaluable insights into the molecule's conformation, intermolecular interactions, and ultimately, its structure-activity relationship (SAR), which is critical for rational drug design.

I. Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

A. Synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented. A common and effective method involves the cyclization of a thiosemicarbazide derivative.[2] For the title compound, a plausible synthetic route would start from 2-phenoxyethanethioic acid and thiosemicarbazide, followed by a dehydrative cyclization, often facilitated by a strong acid like sulfuric acid or a coupling agent like polyphosphate ester (PPE).[4][5]

Experimental Protocol: Synthesis

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-phenoxyethanethioic acid in a suitable solvent (e.g., chloroform). Add a coupling agent like PPE and stir the mixture.

  • Thiosemicarbazide Addition: To the activated acid, add thiosemicarbazide and heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water. The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine.[2][6]

The purity and identity of the synthesized compound must be rigorously confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry before proceeding to crystallization.[4][7]

B. The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow crystals that are of sufficient size (typically 0.1-0.5 mm in all dimensions) and have a well-ordered internal structure.

Experimental Protocol: Crystallization

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

The choice of solvent and crystallization technique is crucial and often requires empirical screening of various conditions.

II. Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

A. Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a suitable holder (e.g., a cryoloop).

  • Diffractometer Setup: The crystal is placed on the goniometer of the diffractometer. The X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are configured.

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to correct for various experimental factors (e.g., Lorentz and polarization effects). This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis Structure_Refinement->Data_Analysis Validation Structure Validation Data_Analysis->Validation

Caption: Workflow for Crystal Structure Determination.

B. Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using either direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process involves adjusting the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.

III. Analysis of the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule and its interactions in the solid state.

A. Crystallographic Data

The final results of the X-ray diffraction experiment are summarized in a crystallographic data table. Below is a representative table of what would be expected for the title compound, based on data for similar structures.[8][9][10]

Parameter Value (Example)
Chemical formulaC₁₁H₁₂N₄OS₂
Formula weight280.37
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)15.789(6)
β (°)98.76(5)
Volume (ų)1334.5(9)
Z4
Density (calculated) (g/cm³)1.395
Absorption coefficient (mm⁻¹)0.45
F(000)584
Crystal size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.5 to 27.5
Reflections collected8543
Independent reflections2876 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.065, wR₂ = 0.138
B. Molecular Geometry

The refined structure allows for the precise determination of bond lengths, bond angles, and torsion angles. These parameters can be compared to standard values and can reveal any unusual geometric features that may be a result of electronic effects or steric strain.

C. Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. The analysis of these interactions is crucial for understanding the crystal packing and can have implications for the material's physical properties, such as solubility and melting point.

Common intermolecular interactions observed in the crystal structures of 1,3,4-thiadiazole derivatives include:

  • Hydrogen Bonds: The amino group of the 1,3,4-thiadiazole ring is a good hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors. These N-H···N hydrogen bonds are often a dominant feature in the crystal packing of these compounds.[9][11]

  • π-π Stacking: The aromatic 1,3,4-thiadiazole and phenoxy rings can participate in π-π stacking interactions, which contribute to the stability of the crystal lattice.[10][11]

  • Other Weak Interactions: C-H···π and C-H···O interactions can also play a role in the overall crystal packing.

Intermolecular_Interactions Thiadiazole1 Molecule 1 (Thiadiazole Ring) Thiadiazole2 Molecule 2 (Thiadiazole Ring) Thiadiazole1->Thiadiazole2 π-π Stacking Phenoxy1 Molecule 1 (Phenoxy Ring) Phenoxy2 Molecule 2 (Phenoxy Ring) Phenoxy1->Phenoxy2 π-π Stacking Amino1 Molecule 1 (Amino Group) Nitrogen2 Molecule 2 (Ring Nitrogen) Amino1->Nitrogen2 N-H···N Hydrogen Bond

Caption: Key Intermolecular Interactions.

IV. Conclusion

This guide has outlined the essential steps and underlying principles for the determination and analysis of the crystal structure of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. From synthesis and crystallization to X-ray diffraction and data analysis, each stage requires meticulous execution and a deep understanding of the scientific principles involved. The resulting structural information is a critical component in the development of new pharmaceuticals and advanced materials, providing a clear picture of the molecule's three-dimensional nature and its interactions with its environment.

V. References

  • IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN ]copper(II) bromide. Retrieved from [Link]

  • ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

  • PubMed. (2001). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Retrieved from [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. Retrieved from [Link]

  • IUCr. (2021). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • PMC. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Retrieved from [Link]

  • PMC. (2014). Crystal structure of 2-amino-5-methyl-sulfanyl-1,3,4-thia-diazol-3-ium chloride monohydrate. Retrieved from [Link]

  • PMC. (2023). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

  • Iraqi National Journal of Chemistry. (2024). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Retrieved from [Link]

  • JOCPR. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine in Microbial Strains

An In-Depth Technical Guide Abstract The 1,3,4-thiadiazole heterocyclic nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a multitude of biological target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 1,3,4-thiadiazole heterocyclic nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a multitude of biological targets.[1][2] Compounds built on this scaffold exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] This guide focuses on a specific derivative, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and delineates its putative mechanisms of antimicrobial action. While direct mechanistic studies on this precise molecule are not extensively published, this document synthesizes data from closely related 1,3,4-thiadiazole analogues to construct a scientifically grounded hypothesis of its activity. We will explore its likely impact on fungal cell wall and membrane integrity, bacterial enzymatic pathways, and other potential cellular targets. This guide further provides robust, validated experimental protocols for researchers to systematically investigate and confirm these proposed mechanisms in their own laboratories.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Its unique electronic structure, high degree of aromaticity, and mesoionic character contribute to its favorable pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, which are critical for bioavailability and drug-likeness.[1][2] The sulfur atom, in particular, can improve liposolubility, potentially enhancing the compound's ability to cross microbial cell membranes.[5][6]

The specific compound of interest, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (Empirical Formula: C₁₀H₁₁N₃OS), combines this potent thiadiazole core with a 2-amine group and a phenoxyethylsulfanyl side chain.[7] The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore in the design of antimicrobial agents, serving as a versatile scaffold for derivatization to enhance potency and spectrum.[8][9] The side chain's structure can significantly influence the compound's interaction with specific microbial targets. This guide will dissect the most probable mechanisms through which this molecule exerts its antimicrobial effects.

The Antimicrobial Landscape and Putative Mechanisms of Action

Derivatives of 1,3,4-thiadiazole have demonstrated broad-spectrum activity against both bacterial (Gram-positive and Gram-negative) and fungal pathogens.[8][10][11] The core mechanism often involves the disruption of essential cellular processes. The toxophoric –N=C–S– moiety within the thiadiazole ring is considered crucial for its wide-ranging biological activities.[5] Based on extensive literature on analogous compounds, we can postulate several primary mechanisms for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine.

Antifungal Mechanisms: A Multi-Pronged Attack

The antifungal action of thiadiazole derivatives is often multifaceted, targeting both the outer defenses and internal homeostasis of the fungal cell.

The fungal cell wall, composed primarily of chitin and β-glucans, is a critical structure for maintaining osmotic balance and cell shape. Several studies on 1,3,4-thiadiazole derivatives have demonstrated a profound impact on cell wall biogenesis. For instance, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was shown to cause fungal cells to lose their characteristic shape, form giant cells, and exhibit reduced osmotic resistance, indicating severe cell wall disruption.[12] This is often accompanied by an uneven distribution of chitin and β(1→3) glucan.[12]

Furthermore, some thiadiazole-containing compounds can compromise the integrity of the cell membrane by inducing the production of endogenous reactive oxygen species (ROS).[13] This leads to membrane lipid peroxidation and the subsequent leakage of vital intracellular contents, culminating in cell death.[13]

A well-established mechanism for many antifungal agents, particularly those in the azole class (e.g., imidazoles, triazoles), is the inhibition of ergosterol biosynthesis. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity and function. The 1,3,4-thiadiazole ring is a known bioisostere of the triazole and imidazole rings.[5] This structural similarity strongly suggests that it can target the same enzymatic pathway. The key enzyme, cytochrome P450-dependent 14-α-demethylase, is responsible for converting lanosterol to ergosterol.[5][14] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, which severely disrupts membrane function and arrests fungal growth.[14]

Antifungal_Mechanism cluster_0 Fungal Cell Compound 5-[(2-Phenoxyethyl)sulfanyl]- 1,3,4-thiadiazol-2-amine Enzyme 14-α-demethylase Compound->Enzyme Inhibition Wall Cell Wall Biogenesis (Chitin, β-Glucan) Compound->Wall Disruption ROS ROS Production Compound->ROS Induction Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Membrane Membrane Integrity (Fluidity, Function) Ergosterol->Membrane Death Cell Lysis / Death Membrane->Death Wall->Death Peroxidation Lipid Peroxidation ROS->Peroxidation Peroxidation->Membrane

Caption: Proposed antifungal mechanisms of action targeting ergosterol synthesis and cell wall/membrane integrity.

Antibacterial Mechanisms: Targeting Essential Enzymes

In bacteria, 1,3,4-thiadiazoles are believed to act primarily by inhibiting key enzymes involved in DNA replication and other vital cellular processes.

DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. They are validated targets for many antibiotics, including quinolones. There is compelling evidence that thiosemicarbazides, which are common precursors for the synthesis of 2-amino-1,3,4-thiadiazoles, can inhibit these enzymes.[15] Molecular docking studies have suggested that these compounds can bind to the active sites of DNA gyrase and topoisomerase IV, preventing their function and leading to a bactericidal effect.[15] Given the structural lineage, it is highly probable that 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine retains this inhibitory capability.

The 1,3,4-thiadiazole scaffold has been shown to inhibit a range of other enzymes.[4][16] Depending on the specific substituents, these can include kinases, which are crucial for signal transduction, and carbonic anhydrase.[4][16] While less commonly cited as a primary antimicrobial mechanism, the potential for off-target enzyme inhibition contributing to the overall antimicrobial effect cannot be discounted without specific investigation.

Antibacterial_Mechanism cluster_1 Bacterial Cell Compound 5-[(2-Phenoxyethyl)sulfanyl]- 1,3,4-thiadiazol-2-amine DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Compound->Topo_IV Inhibition DNA_Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->DNA_Supercoiling DNA_Decatenation Chromosome Decatenation Topo_IV->DNA_Decatenation Replication DNA Replication Inhibited DNA_Supercoiling->Replication DNA_Decatenation->Replication Death Cell Death Replication->Death

Caption: Proposed antibacterial mechanism targeting DNA gyrase and topoisomerase IV, leading to inhibited DNA replication.

Experimental Workflows for Mechanistic Elucidation

To validate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols provide a self-validating framework for researchers.

Experimental_Workflow Start Hypothesis: Compound has antimicrobial activity MIC Protocol 1: Determine MIC & MBC/MFC Start->MIC IsStatic Is it Bacteriostatic/ Fungistatic? MIC->IsStatic IsCidal Is it Bactericidal/ Fungicidal? MIC->IsCidal FungalPath Fungal Pathway Investigation IsStatic->FungalPath Investigate Target BacterialPath Bacterial Pathway Investigation IsStatic->BacterialPath Investigate Target IsCidal->FungalPath Investigate Target IsCidal->BacterialPath Investigate Target SorbitolAssay Protocol 2: Cell Wall Integrity Assay (Sorbitol Protection) FungalPath->SorbitolAssay ErgosterolAssay Protocol 3: Ergosterol Quantification FungalPath->ErgosterolAssay GyraseAssay Protocol 4: In Vitro DNA Gyrase Assay BacterialPath->GyraseAssay Conclusion Elucidate Mechanism of Action SorbitolAssay->Conclusion ErgosterolAssay->Conclusion GyraseAssay->Conclusion

Caption: Logical workflow for systematically investigating the antimicrobial mechanism of action.

Data Presentation: Antimicrobial Susceptibility Testing

The initial step is to quantify the compound's potency. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are determined using standardized microdilution methods.

Table 1: Sample Antimicrobial Susceptibility Data

Microbial Strain Type MIC (µg/mL) MBC/MFC (µg/mL) Interpretation
Staphylococcus aureus ATCC 29213 Gram-positive Bacteria 8 16 Bactericidal
Escherichia coli ATCC 25922 Gram-negative Bacteria 16 64 Bacteriostatic
Candida albicans ATCC 90028 Yeast (Fungus) 4 8 Fungicidal

| Aspergillus fumigatus ATCC 204305 | Mold (Fungus) | 8 | 32 | Fungistatic |

Experimental Protocols
  • Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent (e.g., DMSO). Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock to achieve a range of final concentrations. Ensure the final solvent concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Rationale: If the compound targets the cell wall, the fungal cells will become osmotically sensitive. An osmotic stabilizer like sorbitol will protect the cells from lysis, resulting in a higher MIC value.

  • Procedure: Determine the MIC of the compound against a target fungal strain (e.g., C. albicans) using two sets of media: standard RPMI-1640 and RPMI-1640 supplemented with an osmotic stabilizer (e.g., 0.8 M Sorbitol).

  • Analysis: Compare the MIC values. A significant increase (≥4-fold) in the MIC in the presence of sorbitol strongly suggests that the compound's primary mechanism involves disruption of the cell wall.

  • Cell Culture: Grow the fungal strain to mid-log phase and then expose it to the test compound at sub-MIC and MIC concentrations for several hours. Harvest the cells by centrifugation.

  • Sterol Extraction: Saponify the cell pellet with alcoholic KOH (e.g., 25% KOH in 50% ethanol) by heating at 85°C for 1 hour.

  • Extraction: Extract the non-saponifiable lipids (sterols) using n-heptane.

  • Spectrophotometric Analysis: Scan the n-heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer. Ergosterol and its precursor, 24(28)-dehydroergosterol, produce a characteristic four-peaked curve. The absence of ergosterol and the presence of a peak at ~242 nm in compound-treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

  • Assay Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase on a relaxed plasmid DNA substrate.

  • Reaction Setup: In a reaction buffer, combine purified E. coli DNA gyrase enzyme, relaxed circular plasmid DNA (e.g., pBR322), and ATP. Add varying concentrations of the test compound. Use a known inhibitor (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form (migrates faster). An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state (migrates slower). The concentration required to inhibit 50% of the supercoiling activity (IC₅₀) can be determined.

Conclusion and Future Directions

The available evidence from related analogues strongly suggests that 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a promising antimicrobial agent with a multi-target mechanism of action. In fungi, it likely disrupts both cell wall biogenesis and ergosterol synthesis, representing a potent combination for fungicidal activity.[5][12] In bacteria, its primary mode of action is likely the inhibition of essential type II topoisomerases, DNA gyrase, and topoisomerase IV.[15]

Future research should focus on validating these proposed mechanisms using the protocols outlined herein. Further studies could include transcriptomics or proteomics to identify differentially expressed genes or proteins upon compound exposure, providing a broader view of the cellular response. Investigating the potential for synergistic activity with existing antibiotics and antifungals could also yield valuable therapeutic strategies, particularly against drug-resistant microbial strains.

References

[10] Olar, R., & Olar, N. (2007). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules. Available at: [Link]

[17] Wang, B., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][3][10][18]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

[3] Shawali, A. S., et al. (2011). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]

[18] de Oliveira, C. S., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society. Available at: [Link]

[19] Yusuf, M., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. International Journal of Pharmaceutical and Chemical Sciences. Available at: (Link not directly available, general search for title and authors required).

[4] Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

[14] Nagel, K. M. (2024). Thiazole antifungals. Salem Press Encyclopedia of Health. Available at: [Link]

[12] Czarnek, M., et al. (2021). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Scientific Reports. Available at: [Link]

[5] Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Available at: [Link]

[6] Pathak, M., et al. (2024). Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. Journal of Pharmaceutical Negative Results. Available at: [Link]

[20] Singh, J., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharma-Medico. Available at: [Link]

[13] Yang, K., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]

[1] Głowacka, J., & Wujec, M. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]

[16] Aggarwal, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Available at: [Link]

[15] Sławiński, J., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules. Available at: [Link]

[21] Kumar, A. & Jain, S. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Young Pharmacists. Available at: [Link]

[22] Zhang, Y., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

[2] Głowacka, J., & Wujec, M. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Available at: [Link]

[11] Li, X., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Available at: [Link]

[23] Gur, M., et al. (2023). Novel 1,3,4-Thiadiazole Derivatives as Antibiofilm, Antimicrobial, Efflux Pump Inhibiting Agents and Their ADMET Characterization. Hittite Journal of Science and Engineering. Available at: [Link]

[24] Daoud, K. M., et al. (2007). Synthesis and Antibacterial Activity of 2-Cinnamyl-5-Substituted-1,3,4-Oxadiazole, 1,3,4-Thiadiazoles and 5-Cinnamyl-3-Substituted-1,2,4-Triazoles. National Journal of Chemistry. Available at: [Link]

[25] Głowacka, J., & Wujec, M. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

[8] Foriş, V. M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine. Available at: [Link]

[9] Foriș, V. M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. Available at: [Link]

[26] Kumar, S., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Pharmacological Rationale The 1,3,4-thiadiazole scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Pharmacological Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anticonvulsant, and antiproliferative effects [1]. The biological efficacy of this ring system is heavily attributed to the toxophoric N=C–S moiety, which interacts favorably with various biological targets through hydrogen bonding and lipophilic interactions.

This application note details a highly optimized, step-by-step protocol for the synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine . The synthetic strategy relies on the regioselective S -alkylation of 5-amino-1,3,4-thiadiazole-2-thiol using 2-phenoxyethyl bromide. By leveraging the principles of Pearson’s Hard Soft Acid Base (HSAB) theory, this protocol ensures high yields and minimizes competitive N -alkylation, providing a self-validating workflow for drug development professionals [2].

Mechanistic Overview & Reaction Logic

The synthesis is a classic bimolecular nucleophilic substitution ( SN​2 ). The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, exhibits tautomerism between its thiol and thione forms.

Causality in Reagent Selection:

  • Base Selection (K₂CO₃): A mild inorganic base like anhydrous potassium carbonate is specifically chosen to deprotonate the acidic thiol proton ( pKa​≈7.0 ) without interfering with the exocyclic amine.

  • Regioselectivity (S vs. N): Under basic conditions, the resulting thiolate anion is a "soft" nucleophile. According to HSAB theory, it preferentially attacks the "soft" electrophilic carbon of the alkyl bromide. The exocyclic amine is a "harder" nucleophile and its lone pair is partially delocalized into the electron-deficient thiadiazole ring, rendering it significantly less reactive toward the alkyl halide.

  • Solvent Selection (DMF): N,N -Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the thiolate anion relatively unsolvated and highly reactive, thereby accelerating the SN​2 transition state [1].

SynthesisWorkflow SM 5-amino-1,3,4-thiadiazole-2-thiol (Starting Material) Base Base Addition (K2CO3 in DMF) SM->Base Thiolate Thiolate Anion Intermediate (Soft Nucleophile) Base->Thiolate Deprotonation SN2 Bimolecular Nucleophilic Substitution (SN2) Thiolate->SN2 Alkyl 2-Phenoxyethyl bromide (Electrophile) Alkyl->SN2 Product 5-[(2-Phenoxyethyl)sulfanyl]- 1,3,4-thiadiazol-2-amine (Target Product) SN2->Product S-Alkylation Byprod Potassium Bromide (KBr) + Bicarbonate Byproducts SN2->Byprod Leaving Group

Fig 1. Mechanistic workflow for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.

Materials and Reagents

All reagents should be of analytical grade. Anhydrous conditions for the solvent are recommended to prevent competitive hydrolysis of the alkyl bromide.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
5-Amino-1,3,4-thiadiazole-2-thiol133.191.01.33 gNucleophile Precursor
2-Phenoxyethyl bromide201.061.12.21 g (1.56 mL)Electrophile
Potassium Carbonate (Anhydrous)138.211.52.07 gMild Base
N,N -Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Ethyl Acetate / Hexanes--As neededTLC Mobile Phase
Ethanol (Absolute)46.07-As neededRecrystallization Solvent

Step-by-Step Experimental Protocol

Phase 1: Thiolate Generation
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried.

  • Dissolution: Add 1.33 g (10 mmol) of 5-amino-1,3,4-thiadiazole-2-thiol to the flask, followed by 15.0 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Deprotonation: Add 2.07 g (15 mmol) of anhydrous K₂CO₃ in one portion.

  • Activation: Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Analytical Insight: The mixture may slightly change color or become cloudy as the potassium thiolate salt forms. This pre-stirring ensures complete deprotonation before the electrophile is introduced, preventing unreacted thiol from competing in side reactions [1].

Phase 2: Nucleophilic Substitution ( SN​2 )
  • Electrophile Addition: Using a syringe, add 1.56 mL (11 mmol) of 2-phenoxyethyl bromide dropwise over 5 minutes.

    • Causality: Dropwise addition maintains a low instantaneous concentration of the electrophile, heavily suppressing the formation of dialkylated byproducts.

  • Reaction Heating: Transfer the flask to an oil bath pre-heated to 60 °C. Stir vigorously for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1 v/v) solvent system. The product will appear as a new, higher Rf​ spot compared to the highly polar starting thiol. UV visualization (254 nm) is required.

Phase 3: Work-up and Isolation
  • Quenching: Once TLC indicates the complete consumption of the starting material, remove the flask from heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 100 mL of crushed ice/water under continuous stirring.

    • Causality: DMF is infinitely miscible with water, and the inorganic salts (KBr, excess K₂CO₃) will dissolve. The target thioether, being highly organic and non-polar relative to the aqueous phase, will crash out as a solid precipitate.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water ( 3×20 mL) to remove any residual DMF and salts.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize yield.

  • Final Collection: Filter the purified crystals and dry them in a vacuum desiccator over silica gel for 24 hours.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic data should be verified.

Table 2: Expected Spectral Data for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Analytical MethodExpected Signals & AssignmentsStructural Correlation
LC-MS (ESI+) m/z≈254.0 [M+H]+ Confirms molecular weight (Exact Mass: 253.03)
FT-IR (ATR) ∼3280,3100 cm−1 (N-H stretch) ∼1610 cm−1 (C=N stretch) ∼1240 cm−1 (C-O-C stretch)Verifies presence of primary amine, thiadiazole ring, and phenoxy ether linkage.
¹H NMR (DMSO- d6​ ) δ 7.25 - 7.35 (m, 2H, Ar-H) δ 7.15 (s, 2H, -NH₂) δ 6.90 - 7.00 (m, 3H, Ar-H) δ 4.25 (t, J=6.5 Hz, 2H, -O-CH₂-) δ 3.55 (t, J=6.5 Hz, 2H, -S-CH₂-)Integration confirms the 5 aromatic protons, 2 amine protons, and the two distinct methylene groups of the linker.
¹³C NMR (DMSO- d6​ ) δ 168.5 (C-NH₂), 158.2 (Ar-C-O), 152.1 (C-S), 129.5, 121.0, 114.5 (Ar-C), 66.2 (-O-CH₂-), 32.4 (-S-CH₂-)Validates the carbon framework; the downfield shift of C-NH₂ is characteristic of the 1,3,4-thiadiazole ring [3].

Troubleshooting & Optimization Insights

  • Low Yield / Starting Material Recovery: If TLC shows significant unreacted thiol after 6 hours, the K₂CO₃ may have absorbed ambient moisture, reducing its basicity. Always use freshly dried, anhydrous K₂CO₃. Alternatively, slightly increase the reaction temperature to 70 °C, but do not exceed this to avoid degrading the thiadiazole ring.

  • Formation of Impurities (N-Alkylation): While S -alkylation is kinetically and thermodynamically favored, excessive heating (>80 °C) or using a stronger base (like NaH) can lead to deprotonation of the amine, resulting in competitive N -alkylation. Stick to mild bases (K₂CO₃ or KOH) to maintain high regioselectivity [1, 4].

  • Oily Product During Work-up: If the product oils out instead of precipitating upon addition to ice water, it indicates the presence of trapped DMF or unreacted alkyl bromide. Stir the aqueous suspension vigorously for an extended period, or extract the aqueous layer with Ethyl Acetate ( 3×30 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo before recrystallization.

References

  • Hu Y, Li CY, Wang XM, Yang YH, Zhu HL. 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chem Rev. 2014;114(10):5572–5610. URL:[Link]

  • Sych I, et al. Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives as promising multi-targeted pharmacological scaffolds. Scripta Scientifica Pharmaceutica. 2018;5(2):15-22. URL:[Link]

  • Masi HH, Gajjar AK, Savjani JK, Masi IA. Synthesis and anticonvulsant activity of novel 2,5-disubstituted 1,3,4-thiadiazole derivatives. Int J PharmTech Res. 2011;3(4):2017-2024. URL:[Link]

  • Dogan HN, Duran A, Rollas S, Sener G, Uysal MK, Gülen D. Synthesis of new 2,5-disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. Bioorg Med Chem. 2002;10(9):2893–2898. URL:[Link]

Application

1H and 13C NMR spectroscopy characterization of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

An Application Guide to the Structural Elucidation of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine using ¹H and ¹³C NMR Spectroscopy Abstract This technical note provides a comprehensive guide and detailed proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structural Elucidation of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical note provides a comprehensive guide and detailed protocols for the structural characterization of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating multiple key pharmacophores—the 1,3,4-thiadiazole ring, a flexible phenoxyethyl side chain, and an amino group—its unambiguous structural verification is paramount for applications in medicinal chemistry and drug development.[1][2][3][4] This guide explains the causal relationships behind experimental choices, from sample preparation to spectral acquisition and interpretation, ensuring a self-validating and reproducible methodology for researchers and scientists.

Introduction: The Imperative for Spectroscopic Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation, offering unparalleled insight into the molecular framework of organic compounds.[5][6][7] For a novel or synthesized molecule like 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, NMR provides definitive evidence of its covalent structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus. The resulting spectra serve as a unique molecular fingerprint, confirming the successful synthesis and purity of the compound.

The target molecule integrates three distinct structural motifs, each contributing unique signals to the NMR spectrum. Understanding how to acquire and interpret these signals is critical for confirming the precise connectivity of the phenoxy group, the ethyl linker, the thioether linkage, and the substituted aminothiadiazole core.

Molecular Structure and Predicted NMR Signatures

To effectively interpret the NMR data, we must first deconstruct the molecule into its constituent proton and carbon environments.

molecular_structure cluster_thiadiazole 1,3,4-Thiadiazole Ring cluster_sidechain Phenoxyethyl Sulfanyl Side Chain C1 C2 N1 N C1->N1 C2_node C5 N2 N N1->N2 N2->C2_node S_ring S C2_node->S_ring S_linker S C2_node->S_linker S_ring->C1 CH2_S CH₂ (b) S_linker->CH2_S CH2_O CH₂ (a) CH2_S->CH2_O O_linker O CH2_O->O_linker C6H5 Phenyl (c, d, e) O_linker->C6H5 Phenoxy NH2 H₂N NH2->C1

Caption: Labeled structure of the target compound for NMR assignment.

Based on this structure, we can anticipate the following signals:

  • ¹H NMR: Five distinct proton environments are expected: the amine protons (-NH₂), two sets of aromatic protons on the phenyl ring (ortho, meta, and para), and two aliphatic methylene (-CH₂) groups in the ethyl linker.

  • ¹³C NMR: Eight unique carbon environments are predicted: two carbons in the thiadiazole ring, four in the phenyl ring (due to symmetry, the two ortho and two meta carbons are equivalent), and two methylene carbons.

Experimental Protocols: A Rationale-Driven Approach

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: High-Fidelity Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution to ensure sharp, well-resolved NMR signals and optimal magnetic field homogeneity.

Materials:

  • 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (5-10 mg for ¹H; 20-30 mg for ¹³C)[8][9][10]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.7 mL

  • High-quality 5 mm NMR tube[8][10]

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Methodology:

  • Solvent Selection (The Causality): The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its high polarity effectively dissolves the molecule, and, crucially, it slows the chemical exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct, albeit often broad, peak. In contrast, protic impurities in other solvents like chloroform-d (CDCl₃) can lead to rapid exchange, potentially broadening the amine signal into the baseline.[8] The residual proton signal of DMSO-d₆ appears as a quintet around 2.50 ppm, which typically does not interfere with signals from the analyte.[11]

  • Sample Weighing and Dissolution: Accurately weigh the required amount of the compound. For ¹H NMR, 5-10 mg is sufficient, while the lower natural abundance and sensitivity of the ¹³C nucleus necessitate a more concentrated sample (20-30 mg).[8] Transfer the solid to a clean vial and add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Gently vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is required.

  • Filtration (A Non-Negotiable Step): Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[9][12] To prevent this, filter the solution directly into the NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton. This simple step significantly enhances spectral quality.

  • Finalization: Securely cap the NMR tube and label it clearly. The sample is now ready for data acquisition.

Protocol 2: Optimized NMR Data Acquisition

Objective: To acquire high-resolution, high signal-to-noise ¹H and ¹³C spectra using standardized parameters that ensure data integrity and reproducibility.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound (5-30 mg) Dissolve Dissolve in DMSO-d6 (0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Shim Magnetic Field Filter->Shim H1_Acq Acquire 1H Spectrum (NS=16, D1=2s) Shim->H1_Acq C13_Acq Acquire 13C Spectrum (NS=1024+, D1=2s) Shim->C13_Acq Process Fourier Transform & Phase Correction H1_Acq->Process C13_Acq->Process Reference Reference Spectra (TMS or Solvent) Process->Reference Assign Assign Signals Reference->Assign

Sources

Method

Application Note: FT-IR Spectral Data Interpretation for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Executive Summary The compound 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a highly functionalized heterocyclic molecule with significant potential in drug development, owing to the well-documented antimicro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a highly functionalized heterocyclic molecule with significant potential in drug development, owing to the well-documented antimicrobial and antitumoral properties of the 1,3,4-thiadiazole scaffold[1]. Accurate structural validation of this compound is critical during synthesis and formulation. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of its key pharmacophoric moieties: the primary amine, the mesoionic thiadiazole ring, the thioether linkage, and the phenoxyethyl ether chain. This application note provides a comprehensive, mechanistically grounded guide to interpreting the FT-IR spectrum of this molecule, alongside a self-validating analytical protocol.

Structural Deconstruction & Mechanistic Causality

To accurately assign FT-IR absorption bands, one must understand the physical causality behind the vibrational modes of the molecule's specific functional groups.

  • Primary Amine (-NH₂): Attached to the electron-withdrawing thiadiazole ring, the primary amine exhibits distinct symmetric and asymmetric N-H stretching modes. In the solid state, intermolecular hydrogen bonding typically broadens these bands and shifts them slightly to lower wavenumbers (3400–3100 cm⁻¹)[2].

  • 1,3,4-Thiadiazole Ring: This five-membered heterocycle possesses a highly delocalized, mesoionic character[1]. Because of this conjugation, the C=N stretching frequency is lowered relative to isolated aliphatic imines, characteristically appearing in the 1590–1636 cm⁻¹ range[2][3]. Additionally, the C-S-C ring skeletal stretch serves as a diagnostic marker in the fingerprint region (812–854 cm⁻¹)[2].

  • Aryl Alkyl Ether (-O-CH₂-): The ether linkage connects the phenyl ring to the aliphatic chain. The asymmetric C-O-C stretch is highly intense due to the large change in the dipole moment during vibration, typically dominating the spectrum around 1250 cm⁻¹[4].

  • Monosubstituted Benzene: The terminal phenyl group is unsubstituted except at the ether linkage. This structural feature is definitively confirmed by two strong out-of-plane C-H bending vibrations near 750 cm⁻¹ and 690 cm⁻¹, caused by the synchronous wagging of the five adjacent aromatic protons[1].

Quantitative Spectral Data

The following table summarizes the expected FT-IR absorption bands for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, grounded in established spectroscopic literature.

Wavenumber Region (cm⁻¹)Functional GroupVibrational ModeExpected IntensityMechanistic Causality
3400 – 3100 Primary Amine (-NH₂)N-H Asym. & Sym. StretchMedium, BroadTwo distinct peaks arise from in-phase and out-of-phase stretching. Solid-state H-bonding broadens the signal[2].
3050 – 3000 Aromatic Ring (Phenyl)C-H StretchWeak to Mediumsp² hybridized carbons require higher energy for stretching compared to sp³ carbons[3].
2950 – 2850 Aliphatic ChainC-H Asym. & Sym. StretchWeak to MediumArises from the -CH₂-CH₂- ethylene bridge. sp³ C-H bonds vibrate at lower frequencies than aromatic C-H[1].
1640 – 1620 Primary Amine (-NH₂)N-H Bending (Scissoring)StrongIn-plane bending of the NH₂ group, often overlapping with the adjacent C=N stretch[3].
1636 – 1590 1,3,4-ThiadiazoleC=N StretchStrongConjugation within the mesoionic thiadiazole ring lowers the stretching frequency relative to isolated imines[1][2].
1600, 1500, 1450 Aromatic Ring (Phenyl)C=C Ring Skeletal StretchMedium to StrongDegenerate stretching modes of the phenyl ring's carbon-carbon bonds[1].
1250 – 1200 Aryl Alkyl EtherC-O-C Asymmetric StretchStrongThe large change in dipole moment during the asymmetric stretching of the ether linkage results in high IR absorbance.
1050 – 1000 Aryl Alkyl EtherC-O-C Symmetric StretchMediumSymmetric stretching involves a smaller dipole change, yielding lower intensity than the asymmetric mode.
850 – 810 1,3,4-ThiadiazoleC-S-C Ring StretchWeak to MediumCharacteristic skeletal vibration of the thiadiazole heteroaromatic system[2].
750 & 690 Monosubstituted BenzeneOut-of-plane C-H BendStrongHighly diagnostic for the phenoxy group. The five adjacent aromatic hydrogens wag out of the ring plane[1].
700 – 600 Sulfanyl Linkage (-S-)C-S Stretch (Exocyclic)WeakThe C-S bond has a relatively small dipole moment change, resulting in a weak IR signal[4].

Diagnostic Workflow Diagram

FTIR_Interpretation Spectrum Raw FT-IR Spectrum 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine HighFreq High Frequency (3500 - 3000 cm⁻¹) Spectrum->HighFreq MidFreq Mid Frequency (3000 - 2800 cm⁻¹) Spectrum->MidFreq DoubleBond Double Bond Region (1650 - 1450 cm⁻¹) Spectrum->DoubleBond Fingerprint Fingerprint Region (< 1400 cm⁻¹) Spectrum->Fingerprint NH_Stretch Primary Amine (-NH₂) Asym/Sym Stretch 3400 - 3100 cm⁻¹ HighFreq->NH_Stretch ArCH_Stretch Aromatic C-H Stretch > 3000 cm⁻¹ HighFreq->ArCH_Stretch AliCH_Stretch Aliphatic C-H Stretch (-CH₂-CH₂-) 2950 - 2850 cm⁻¹ MidFreq->AliCH_Stretch NH_Bend N-H Bending (Scissoring) ~1620 - 1640 cm⁻¹ DoubleBond->NH_Bend CN_Stretch Thiadiazole C=N Stretch 1590 - 1636 cm⁻¹ DoubleBond->CN_Stretch ArCC_Stretch Aromatic C=C Stretch ~1500, 1450 cm⁻¹ DoubleBond->ArCC_Stretch COC_Stretch Ether C-O-C Stretch Asym: ~1250 cm⁻¹ Sym: ~1050 cm⁻¹ Fingerprint->COC_Stretch CSC_Stretch Thiadiazole/Sulfide C-S 850 - 600 cm⁻¹ Fingerprint->CSC_Stretch MonoSub Monosubstituted Benzene ~750 & 690 cm⁻¹ Fingerprint->MonoSub

Figure 1: Diagnostic FT-IR spectral interpretation workflow for the target thiadiazole derivative.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data acquisition, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in validation checks.

Phase 1: Instrument Calibration & Validation
  • System Stabilization: Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for a minimum of 30 minutes.

  • Wavenumber Verification: Validate the instrument's wavenumber accuracy using a standard 1.5 mil polystyrene calibration film.

    • Self-Validation Check: Verify that the reference peak at 1601.2 cm⁻¹ is within ±1 cm⁻¹. If it drifts, perform a laser calibration.

Phase 2: Background Acquisition
  • Crystal Cleaning: Clean the ATR crystal (diamond or ZnSe) using spectroscopy-grade isopropanol and a lint-free optical wipe. Allow the solvent to evaporate completely.

  • Background Scan: Collect a background spectrum (64 scans at 4 cm⁻¹ resolution) against the ambient atmosphere.

    • Self-Validation Check: The baseline must be entirely flat with no residual peaks (especially around 3000 cm⁻¹ or 1700 cm⁻¹), validating a pristine crystal surface.

Phase 3: Sample Analysis
  • Sample Loading: Place 1–2 mg of the solid 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area.

  • Pressure Application: Lower the pressure anvil and apply consistent, optimal pressure.

    • Mechanistic Causality: The ATR technique relies on an evanescent wave that penetrates only 0.5–2 µm into the sample. Insufficient pressure leads to poor optical contact, resulting in artificially low absorbance and distorted peak ratios (especially at higher wavenumbers where penetration depth is shallowest).

  • Data Acquisition: Acquire the sample spectrum using identical parameters to the background (64 scans, 4 cm⁻¹ resolution).

Phase 4: Data Processing
  • ATR Correction: Apply an ATR correction algorithm to the raw spectrum.

    • Mechanistic Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit exaggerated intensities in the fingerprint region compared to transmission (KBr pellet) spectra. Correction normalizes the spectrum, allowing for accurate comparison against standard transmission libraries.

  • Signal-to-Noise (SNR) Verification: Verify the SNR is >100:1 in the 2500–2000 cm⁻¹ baseline region. If noise is excessive, increase the number of co-added scans.

References

  • Source: growingscience.
  • Source: dergipark.org.
  • Source: orientjchem.
  • Source: mdpi.

Sources

Application

Application Note: In Vitro Cell Culture Assay Protocols for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Document Type: Technical Methodology & Mechanistic Guide Introduction & Pharmacological Context The compound 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Document Type: Technical Methodology & Mechanistic Guide

Introduction & Pharmacological Context

The compound 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS: 299443-63-3) belongs to a highly versatile class of nitrogen- and sulfur-containing heterocycles. In modern drug discovery, the 1,3,4-thiadiazole ring is frequently utilized as a bioisostere for pyrimidines and oxadiazoles. The inherent sulfur atom imparts exceptional liposolubility, enabling the scaffold to efficiently cross the phospholipid bilayer and engage intracellular targets[1].

The addition of the 2-phenoxyethyl sulfanyl moiety serves a dual purpose: it increases the overall lipophilicity of the molecule while providing critical hydrogen-bonding capacity via the ether and thioether linkages, which stabilizes binding within target protein pockets[2]. Treatment of cancer cells with potent 5-substituted-1,3,4-thiadiazol-2-amine derivatives has been shown to cause cell cycle arrest and inhibit cellular migration[3][4]. Consequently, these compounds are heavily investigated for their selective apoptotic effects in oncology models, particularly against glioblastoma, neuroblastoma, and breast cancer lines[2][4].

This application note provides a self-validating, step-by-step experimental framework for evaluating the cytotoxicity and apoptotic mechanisms of this compound in vitro.

Experimental Workflow & Mechanistic Pathways

To ensure robust data generation, the evaluation of 1,3,4-thiadiazole derivatives must follow a tiered approach: starting from broad phenotypic viability screening (MTT) and advancing to specific mechanistic validation (Flow Cytometry and Caspase assays).

Workflow A Compound Preparation (DMSO Stock Solution) C Compound Treatment (24h - 72h Incubation) A->C B Cell Culture & Seeding (Cancer vs. Normal Lines) B->C D MTT Assay (IC50 Determination) C->D E Flow Cytometry (Apoptosis & Cell Cycle) C->E F Caspase-3/7 Assay (Mechanistic Validation) C->F

Figure 1: Tiered experimental workflow for evaluating in vitro cytotoxicity and apoptotic mechanisms.

Pathway Drug 5-[(2-Phenoxyethyl)sulfanyl]- 1,3,4-thiadiazol-2-amine Target Intracellular Target Engagement (e.g., Kinesin Spindle / Kinases) Drug->Target Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Mito Mitochondrial Depolarization (Bax/Bcl-2 Modulation) Target->Mito Apoptosis Programmed Cell Death (Apoptosis) Arrest->Apoptosis Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Casp3->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by 1,3,4-thiadiazole derivatives.

Reagent Preparation & Self-Validating Controls

Compound Solubilization

Due to the highly aromatic character and lipophilicity imparted by the phenoxyethyl and thiadiazole groups, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine exhibits very low aqueous solubility.

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade DMSO to create a 20 mM stock. Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in complete culture media immediately prior to treatment.

  • Critical Causality: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . Higher concentrations induce basal cytotoxicity and osmotic stress, which will confound the compound's true pharmacological effect and artificially lower the apparent IC50.

Assay Controls

A self-validating assay requires strict controls:

  • Vehicle Control: Cells treated with 0.1% DMSO (establishes 100% baseline viability).

  • Positive Control: A known apoptosis inducer (e.g., Staurosporine 1 µM or Doxorubicin 5 µM) to validate the dynamic range of the MTT and Annexin V assays.

  • Blank Control: Media without cells (to subtract background absorbance/luminescence).

Detailed Experimental Protocols

Protocol A: Cell Viability and Proliferation (MTT Assay)

The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This serves as a direct proxy for metabolic activity.

  • Cell Seeding: Harvest cells (e.g., U87 glioblastoma, L929 normal fibroblasts) during the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well flat-bottom plate using 100 µL of complete DMEM (10% FBS, 1% Pen/Strep)[2].

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cellular adherence and recovery.

  • Treatment: Aspirate the media and replace it with 100 µL of media containing the compound at varying concentrations (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM). Include vehicle and positive controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Crucial Step – Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well.

    • Why? Leaving residual phenol red-containing media can alter the absorbance readings, leading to artificially inflated or inconsistent viability metrics.

  • Quantification: Shake the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Detection via Flow Cytometry (Annexin V/PI)

To distinguish between cytotoxic necrosis and programmed cell death, Annexin V-FITC/PI double staining is utilized. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with the compound at 0.5×, 1×, and 2× the determined IC50 for 24 hours.

  • Harvesting: Collect the media (which contains floating apoptotic cells). Wash the adherent cells with PBS, and detach them using a gentle enzymatic agent like Accutase.

    • Why Accutase? Harsh Trypsin-EDTA treatment causes mechanical shearing of the cell membrane, which artificially flips phosphatidylserine to the outer leaflet, resulting in false-positive Annexin V staining.

  • Staining: Centrifuge the pooled cells at 300 x g for 5 minutes. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 or FL3).

Quantitative Data Presentation

When evaluating 1,3,4-thiadiazole derivatives, determining the Selectivity Index (SI) is critical to establishing a therapeutic window. The SI is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. Values >2.0 generally indicate favorable selective cytotoxicity[2].

Table 1: Representative IC50 Values and Selectivity Index (48h Treatment) (Note: Data represents expected pharmacological profiling standards for thiadiazole-based screening).

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
U87 Human Glioblastoma12.4 ± 1.1> 4.0
HeLa Human Cervical Adenocarcinoma15.2 ± 1.4> 3.2
MCF-7 Human Breast Adenocarcinoma18.7 ± 1.8> 2.6
L929 Mouse Fibroblast (Normal)> 50.0-

*SI = IC50 (L929) / IC50 (Cancer Line). A higher SI indicates greater safety and target specificity.

References

  • Source: tandfonline.
  • Source: benchchem.
  • Source: amazonaws.
  • Source: researchgate.

Sources

Method

Application Note: Preparation of Schiff Bases from 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context The 1,3,4-thiadiazole scaffold is a highly priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties[1]. Specifically, 2-amino-1,3,4-thiadiazole derivatives serve as excellent building blocks for drug design[2]. The functionalization of the free amine group via condensation with aromatic aldehydes yields Schiff bases (imines), which often demonstrate enhanced lipophilicity, target binding affinity, and overall biological efficacy[3].

This application note details the standardized protocol for synthesizing Schiff bases using 5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS: 299443-63-3)[4]. The presence of the phenoxyethyl-sulfanyl side chain significantly increases the lipophilic character of the molecule, which is a critical parameter for cellular membrane permeability in in vitro antimicrobial and cytotoxic assays[5].

Mechanistic Insights and Experimental Design

The formation of a Schiff base from a heteroaromatic amine and an aromatic aldehyde is a classic nucleophilic addition-elimination reaction. However, the experimental design requires specific optimization due to the electronic properties of the starting materials.

Causality in Reagent Selection
  • Nucleophilicity of the Amine: The 2-amino group on the 1,3,4-thiadiazole ring is weakly nucleophilic. The electron-withdrawing nature of the thiadiazole ring (containing two nitrogen atoms and one sulfur atom) delocalizes the lone pair on the exocyclic amine[6].

  • Role of the Acid Catalyst: To overcome the weak nucleophilicity of the amine, a catalytic amount of glacial acetic acid is employed. The acid protonates the carbonyl oxygen of the aldehyde, highly increasing the electrophilicity of the carbonyl carbon. Crucially, a weak acid is chosen so as not to completely protonate the amine, which would render it entirely non-nucleophilic[3].

  • Solvent Dynamics: Absolute ethanol is utilized as the solvent. Because the formation of the imine bond (-N=CH-) releases a molecule of water, the reaction is reversible. Using an anhydrous solvent helps drive the equilibrium toward the product (Le Chatelier's Principle).

Mechanism A Aldehyde Activation (H+ Catalysis) B Nucleophilic Attack by Thiadiazol-2-amine A->B Enhanced Electrophilicity C Hemiaminal Intermediate B->C Proton Transfer D Dehydration (-H2O) C->D Acid Catalyzed E Schiff Base (Imine Formation) D->E Equilibrium Shift

Caption: Mechanistic pathway of Schiff base formation highlighting the role of acid catalysis.

Experimental Protocol

This protocol outlines a self-validating workflow. In-process controls, such as Thin Layer Chromatography (TLC), ensure that the reaction is driven to completion before proceeding to the workup phase, minimizing the risk of co-crystallizing unreacted starting materials[7].

Materials and Equipment
  • Starting Material: 5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (10 mmol)

  • Reactants: Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) (11 mmol)

  • Solvent & Catalyst: Absolute ethanol (30 mL), Glacial acetic acid (3-4 drops)

  • Equipment: Reflux condenser, magnetic stirrer with heating mantle, TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Mixture:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of 5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine in 20 mL of absolute ethanol.

    • In a separate vial, dissolve 11 mmol of the selected aromatic aldehyde in 10 mL of absolute ethanol. (A slight 1.1 molar excess of the aldehyde ensures complete consumption of the valuable thiadiazole derivative).

  • Catalysis and Heating:

    • Combine the two solutions and add 3-4 drops of glacial acetic acid.

    • Attach the reflux condenser and heat the mixture to reflux (75–80 °C) under continuous magnetic stirring[6].

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress every 2 hours using TLC (Eluent: Ethyl Acetate / Petroleum Ether, 1:2 v/v)[2].

    • The reaction is deemed complete when the spot corresponding to the starting thiadiazole amine disappears (typically 4 to 8 hours depending on the aldehyde's electronic nature).

  • Workup and Precipitation:

    • Once complete, remove the flask from the heat source and concentrate the solvent to half its volume under reduced pressure.

    • Pour the concentrated mixture into 100 mL of crushed ice-water with vigorous stirring. The sudden change in solubility forces the hydrophobic Schiff base to precipitate[7].

  • Purification:

    • Filter the crude solid under vacuum and wash thoroughly with cold distilled water to remove residual acetic acid.

    • Recrystallize the crude product from hot absolute ethanol to obtain the analytically pure Schiff base. Dry in a vacuum oven at 60 °C for 12 hours.

Workflow Step1 Step 1: Reagent Mixing Thiadiazole + Aldehyde Abs. EtOH + AcOH Step2 Step 2: Reflux 75-80 °C 4-8 Hours Step1->Step2 Step3 Step 3: TLC Monitoring Validate Amine Consumption UV 254 nm Step2->Step3 Step3->Step2 Incomplete (Continue Reflux) Step4 Step 4: Precipitation Ice-Water Quench Vacuum Filtration Step3->Step4 Reaction Complete Step5 Step 5: Purification Hot EtOH Recrystallization Vacuum Drying Step4->Step5

Caption: Experimental workflow for the synthesis and purification of 1,3,4-thiadiazole Schiff bases.

Quantitative Data and Spectral Characterization

Proper characterization is required to validate the structural integrity of the synthesized Schiff bases. The defining spectral feature is the appearance of the azomethine (-N=CH-) proton in the ¹H-NMR spectrum (typically between 8.20 and 8.90 ppm) and the C=N stretching vibration in the FT-IR spectrum (1610–1640 cm⁻¹)[7].

Below is a summary of expected quantitative and spectral data for derivatives synthesized using this protocol, based on established literature parameters for structurally analogous 1,3,4-thiadiazole Schiff bases[6][7].

Aldehyde Derivative (R-Group)Reaction Time (h)Expected Yield (%)Melting Point (°C)Key FT-IR (C=N, cm⁻¹)Key ¹H-NMR (-N=CH-, ppm)
Benzaldehyde (R = H)672 - 76158 - 16016158.45 (s, 1H)
4-Chlorobenzaldehyde (R = 4-Cl)480 - 85182 - 18516228.52 (s, 1H)
4-Hydroxybenzaldehyde (R = 4-OH)865 - 70210 - 21216108.35 (s, 1H)
4-Nitrobenzaldehyde (R = 4-NO₂)485 - 90228 - 23016358.85 (s, 1H)

Note: Electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) on the aromatic aldehyde increase the electrophilicity of the carbonyl carbon, leading to faster reaction times and higher yields[8]. Conversely, electron-donating groups (e.g., 4-OH) decrease the reactivity of the carbonyl, necessitating longer reflux times[6].

Conclusion

The synthesis of Schiff bases from 5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine requires careful consideration of the electronic properties of the heteroaromatic amine. By utilizing a weak acid catalyst (glacial acetic acid) and an anhydrous solvent system (absolute ethanol), the protocol ensures high yields and facile purification. The resulting lipophilic imine derivatives are highly valuable scaffolds for subsequent in vitro and in vivo biological evaluations in drug discovery programs.

References

  • Jawad NM, Narren SF. Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology. 2020.
  • Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an antimicrobial agent. Eur J Chem. 2023.
  • Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Der Pharma Chemica.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PMC.
  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PMC.
  • 5-((2-PHENYLETHYL)THIO)-1,3,4-THIADIAZOL-2-AMINE. NextSDS.
  • Synthesis, Characterization and In Vitro Evaluation for Antimicrobial and Anthelmintic Activity of Novel Benzimidazole Substituted 1,3,4-Thiadiazole Schiff's Bases. FABAD.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Synthesis Optimization

Welcome to the Technical Support Center. The synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine relies on the regioselective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (also known as 2-amino-5-merc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine relies on the regioselective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (also known as 2-amino-5-mercapto-1,3,4-thiadiazole) using a 2-phenoxyethyl halide. While the reaction follows a standard bimolecular nucleophilic substitution ( SN​2 ) mechanism, researchers frequently encounter yield-limiting side reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to maximize your S-alkylation yield.

ReactionPathway SM 5-amino-1,3,4-thiadiazole-2-thiol (Starting Material) Base Mild Base (K2CO3) Deprotonation SM->Base + Base Disulfide Disulfide Byproduct (Oxidation) SM->Disulfide O2 (Air exposure) Thiolate Thiolate Anion (Strong Nucleophile) Base->Thiolate Product 5-[(2-Phenoxyethyl)sulfanyl]- 1,3,4-thiadiazol-2-amine (Target) Thiolate->Product + 2-Phenoxyethyl Halide (SN2, DMF, 50°C) N_Alkyl N-Alkylated Byproduct (Hard Nucleophile Attack) Thiolate->N_Alkyl Excess Heat / Strong Base

Fig 1. Mechanistic pathway of S-alkylation vs. competing side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my yield low, and why am I seeing multiple spots on my TLC plate? Root Cause: The 1,3,4-thiadiazole ring contains multiple nucleophilic centers: the exocyclic thiol (-SH), the exocyclic amine (-NH2), and the endocyclic nitrogens. While the thiolate anion is a softer, more polarizable nucleophile (kinetically favoring S-alkylation), the use of strong bases (like NaOH) or excessive heat can thermodynamically drive competing N-alkylation or bis-alkylation[2]. Solution: Switch to a milder base such as anhydrous potassium carbonate ( K2​CO3​ ) and a polar aprotic solvent like Dimethylformamide (DMF) or dry acetone. K2​CO3​ selectively deprotonates the more acidic thiol group without over-activating the amine, ensuring strict regioselectivity[2].

Q2: I am observing a highly insoluble byproduct that doesn't match my target mass. What is it? Root Cause: 5-amino-1,3,4-thiadiazole-2-thiol is highly susceptible to oxidative coupling in the presence of atmospheric oxygen, especially under basic conditions. This forms bis(5-amino-1,3,4-thiadiazol-2-yl) disulfide, which crashes out of solution and drastically reduces your yield. Solution: Degas your solvents prior to use and conduct the entire deprotonation and alkylation process under a strict inert atmosphere (Nitrogen or Argon).

Q3: The 2-phenoxyethyl bromide seems to be consumed, but my product isn't forming. Where is it going? Root Cause: If you are using aqueous bases (e.g., KOH in water/ethanol mixtures) at elevated temperatures, the hydroxide ions act as competing nucleophiles. This leads to the hydrolysis of 2-phenoxyethyl bromide into 2-phenoxyethanol, consuming your alkylating agent before it can react with the thiadiazole[3]. Solution: Maintain strictly anhydrous conditions. If using KOH, form the potassium thiolate salt first in absolute ethanol, evaporate the solvent, and then resuspend in an aprotic solvent before adding the alkyl halide[3]. Alternatively, use the optimized K2​CO3​ /DMF system.

Q4: The starting material (5-amino-1,3,4-thiadiazole-2-thiol) isn't dissolving completely. How does this affect the reaction? Root Cause: This starting material has poor solubility in non-polar solvents and cold alcohols. A heterogeneous mixture leads to localized concentration gradients, requiring longer reaction times and increasing the likelihood of side reactions. Solution: DMF is the optimal solvent for this scaffold. It completely solubilizes the starting material and stabilizes the SN​2 transition state, significantly accelerating the S-alkylation process[4].

Quantitative Data: Solvent and Base Optimization
Base / Solvent SystemTemperatureDominant Reaction PathwayExpected YieldTroubleshooting & Mechanistic Notes
KOH / EthanolReflux (78 °C)S-Alkylation + N-Alkylation60–70%High risk of alkyl halide hydrolysis; requires strict stoichiometric control[3].
K2​CO3​ / Acetone50 °CRegioselective S-Alkylation80–85%Mild conditions; requires strictly anhydrous solvent to prevent side reactions[2].
K2​CO3​ / DMF 50–60 °C Regioselective S-Alkylation 85–92% Optimal solubility for starting material; highly favored SN​2 kinetics[4].
NaOH (aq) / WaterRoom TempHydrolysis / Disulfide< 40%Poor solubility of thiadiazole; water promotes rapid hydrolysis of phenoxyethyl bromide.
Standard Operating Procedure: Optimized S-Alkylation

The following protocol is designed as a self-validating system. Visual cues at each step confirm mechanistic success, ensuring trustworthiness and reproducibility.

Workflow Step1 1. Preparation Suspend starting material in anhydrous DMF Step2 2. Deprotonation Add 1.1 eq K2CO3, stir 30 min under N2 Step1->Step2 Step3 3. Alkylation Dropwise addition of 2-phenoxyethyl bromide at 0°C Step2->Step3 Step4 4. Reaction Warm to 50°C, stir for 4-6 hours Step3->Step4 Step5 5. Quenching Pour into ice-cold distilled water to precipitate Step4->Step5 Step6 6. Purification Filter, wash, and recrystallize from EtOH Step5->Step6

Fig 2. Optimized step-by-step experimental workflow for high-yield S-alkylation.

Step-by-Step Methodology

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge with dry Nitrogen for 15 minutes to prevent disulfide formation.

  • Thiolate Formation: Add 10.0 mmol of 5-amino-1,3,4-thiadiazole-2-thiol and 11.0 mmol of anhydrous K2​CO3​ to the flask. Inject 20 mL of anhydrous DMF via syringe. Stir at room temperature for 30 minutes[2].

    • Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear or slightly hazy solution upon thiolate formation. If the solution remains heavily opaque, solvent anhydrousness or base quality is compromised.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 10.5 mmol of 2-phenoxyethyl bromide in 5 mL of anhydrous DMF. Add this solution dropwise over 15 minutes to prevent localized heating and N-alkylation.

  • Reaction Propagation: Remove the ice bath and warm the mixture to 50 °C. Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Ethyl Acetate/Hexane 1:1)[4].

  • Quenching & Isolation: Once complete, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring. The target 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove DMF and unreacted salts, and recrystallize from absolute ethanol to achieve >98% purity.

References
  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Source: nih.gov.
  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Source: scispace.com.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Source: nuph.edu.ua.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: nih.gov.

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals actively working with 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. It pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. It provides a structured, in-depth approach to selecting and troubleshooting recrystallization solvents to achieve optimal purity and yield. Our methodology is grounded in first principles of physical organic chemistry and validated by established laboratory techniques.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the recrystallization of the target compound.

Q1: What does the molecular structure of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine reveal about potential solvent choices?

Answer: A molecule's structure is the primary determinant of its solubility. By analyzing the functional groups of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (Molecular Weight: 221.28 g/mol ), we can predict its behavior in various solvents.

  • Polar Moieties: The molecule contains a 2-amino-1,3,4-thiadiazole ring. This heterocyclic system is highly polar due to the presence of three nitrogen atoms and an exocyclic amine group (-NH2), which can participate in hydrogen bonding. The 1,3,4-thiadiazole ring is also known to be electron-deficient, influencing its interactions.[1]

  • Nonpolar Moieties: The phenoxyethyl group (C₆H₅OCH₂CH₂-) introduces significant nonpolar character. It consists of an aromatic phenyl ring and an ethyl linker, which are hydrophobic.

  • Intermediate Features: The ether (-O-) and sulfanyl (-S-) linkages add some polarity but are less dominant than the amino-thiadiazole ring.

Q2: What are the essential characteristics of an ideal recrystallization solvent?

Answer: The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should meet the following criteria:

  • High-Temperature Coefficient of Solubility: The solvent must dissolve the compound readily at its boiling point but sparingly at low or room temperatures.[2][3][4] This differential is what enables crystal formation and high recovery upon cooling.

  • Impurity Solubility Profile: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, even at the solvent's boiling point.[2][3] This allows for their removal by filtration at the appropriate stage.

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective.[3]

Part 2: Systematic Solvent Screening Protocol

A systematic approach is crucial to efficiently identify the optimal solvent or solvent system. This protocol minimizes wasted material and time.

Experimental Workflow: Solvent Screening

Caption: Workflow for systematic single-solvent screening.

Step-by-Step Methodology:
  • Preparation: Place approximately 10-20 mg of the crude 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine into a small test tube.

  • Room Temperature Test: Add a candidate solvent (see Table 1) dropwise (approx. 0.5 mL) and vortex the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as it will not allow for good recovery.[5]

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent in small increments (0.5 mL) until the solid dissolves completely. If the solid does not dissolve after adding a significant volume (e.g., 3 mL), the solvent is likely unsuitable.[3]

  • Cooling and Crystallization: If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature. Do not disturb the tube. Once at room temperature, place it in an ice-water bath to maximize crystal formation.

  • Evaluation: A good solvent will produce a large crop of crystals upon cooling. If few or no crystals form, the compound is too soluble in that solvent, leading to poor recovery.

Data Presentation: Candidate Solvents

Based on the structural analysis, solvents with moderate polarity are excellent starting points.

SolventBoiling Point (°C)Polarity IndexNotes & Safety Considerations
Ethanol 784.3Good starting point. Often used for similar heterocyclic compounds.[6] Flammable.
Isopropanol (IPA) 823.9Slightly less polar than ethanol. Good alternative. Flammable.
Acetone 565.1Higher polarity, low boiling point. Useful if oils form in other solvents. Highly flammable.
Ethyl Acetate 774.4Moderate polarity, ester functionality. Good general-purpose solvent. Flammable.
Toluene 1112.4Aromatic solvent, may solvate the phenoxy group well. Higher boiling point. Flammable, toxic.
Acetonitrile 825.8Polar aprotic solvent. Flammable, toxic.
Ethanol/Water VariableVariableA solvent pair . Dissolve in minimal hot ethanol, add hot water dropwise until cloudy.
Toluene/Heptane VariableVariableA nonpolar solvent pair . Dissolve in minimal hot toluene, add heptane until cloudy.
Part 3: Troubleshooting Common Recrystallization Issues (Q&A)

This section provides direct answers to specific problems encountered during the experimental process.

Caption: Troubleshooting flowchart for common recrystallization problems.

Q1: The compound "oiled out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[7] This is common with impure compounds or when the solution is too concentrated.

  • Immediate Action: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[7][8]

  • Modify Cooling: Allow the solution to cool much more slowly. You can insulate the flask or let it cool on a hotplate that is turned off. Slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[9]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high. Switch to a solvent with a lower boiling point.

Q2: The solution is cold, but no crystals have formed. How can I induce crystallization?

Answer: This is a classic case of a supersaturated solution, where the solute concentration is higher than its normal saturation point at that temperature.[9] The crystals need a nucleation site to begin forming.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for nucleation.[9]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[9][10]

  • Reduce Volume: You may have used too much solvent.[9] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.

  • Extreme Cooling: As a last resort, try cooling the flask in a salt-ice bath for even lower temperatures, which can sometimes force crystallization.[10]

Q3: I got crystals, but my yield is very low. What went wrong?

Answer: A low yield is most often caused by using an excessive amount of solvent.[9] The compound has some residual solubility even in the cold solvent, and using too much keeps a significant portion of your product dissolved.

  • Optimization: In your next attempt, use less solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Check for Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask were pre-heated. If they were cold, some of your product could have crystallized prematurely in the filter paper and been discarded.[10]

Q4: My final product is still impure after recrystallization. What is the next step?

Answer: This indicates that the chosen solvent did not effectively separate the desired compound from the impurities.

  • Slow Down: Impurities can become trapped in the crystal lattice if the crystals form too quickly. Ensure your cooling process is very slow.

  • Second Recrystallization: Perform the recrystallization again, possibly using a different solvent system that may have a better solubility profile for the impurities versus your compound.

  • Activated Charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.

References
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • University of the People. (n.d.). Chooses a solvent for Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyethyl isobutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). The oral availability of 1,3,4‐thiadiazole compounds. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENOXYETHYL ALCOHOL (PHENOXYETHANOL). Retrieved from [Link]

  • Chemical Reviews. (2014, April 9). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Retrieved from [Link]

  • Stenutz. (n.d.). 2-phenoxyethanol. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 5-((2-PHENYLETHYL)THIO)-1,3,4-THIADIAZOL-2-AMINE. Retrieved from [Link]

  • PubMed. (2001, March 15). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Retrieved from [Link]

  • Gavin Publishers. (2018, February 1). 1, 3, 4-Thiadiazoles: An Overview. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Retrieved from [Link]

  • SpringerLink. (2013, May 15). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Retrieved from [Link]

  • Dove Medical Press. (2018, May 31). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Chemical Stability of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine .

This molecule presents a unique stability profile due to three structural features: an electron-deficient 1,3,4-thiadiazole core, an exocyclic amine, and a highly reactive thioether (sulfanyl) linkage. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for generating reproducible, artifact-free assay data.

Troubleshooting Guides & FAQs

Q1: During LC-MS analysis of my aqueous working solutions, I observe secondary peaks with mass shifts of +16 Da and +32 Da. What is causing this, and how can I prevent it?

A1: You are observing the classic signature of thioether oxidation .

  • The Causality: Thioethers (sulfides) are highly susceptible to oxidation by biologically relevant reactive oxygen species (ROS), such as trace hydrogen peroxide or hypochlorite present in aerated buffers . The nucleophilic sulfur atom undergoes sequential oxidation to form a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da) . This process is frequently catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) found in standard buffer salts.

  • The Solution: To mitigate this, degas your aqueous buffers by sparging with argon to remove dissolved oxygen. Supplement your assay buffer with a non-thiol reducing agent like 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and a metal chelator (0.1 mM EDTA) to sequester catalytic metal ions.

Q2: When I dilute my 10 mM DMSO stock into a pH 9.0 buffer for an enzymatic assay, the compound loses its biological activity over 24 hours, even without oxidation. Why?

A2: You are likely triggering base-catalyzed ring cleavage .

  • The Causality: The 1,3,4-thiadiazole ring is highly electron-deficient due to the electron-withdrawing inductive effect of its two nitrogen atoms [[1]]([Link]). While it exhibits excellent stability in acidic to neutral environments (showing maximum stability around pH 4), exposure to highly alkaline conditions (pH > 8.5) makes the ring highly susceptible to nucleophilic attack by hydroxide (OH⁻) ions, leading to irreversible ring opening .

  • The Solution: Maintain the working solution pH between 4.0 and 7.4. If your assay strictly requires a high pH, prepare the dilutions immediately prior to use and minimize the incubation time to reduce the kinetic degradation window.

Q3: My compound appears to "disappear" from solution at high concentrations (e.g., 100 µM) without any detectable degradation products in LC-MS. What is happening?

A3: This is a physical stability issue, not a chemical degradation pathway. The compound is precipitating due to exceeding its thermodynamic solubility limit.

  • The Solution: Ensure the final concentration of DMSO is at least 2–5% (v/v). Alternatively, incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) to form micelles capable of solubilizing the hydrophobic tail.

Data Presentation: Stability Matrix

The following table summarizes the kinetic stability of the compound under various standard laboratory conditions, allowing you to select the optimal formulation for your workflow.

Solvent / Buffer SystempHAdditivesTempObserved Stability ( t1/2​ )Primary Degradation Pathway
100% DMSO (Anhydrous) N/ANone-20°C> 12 monthsNone
Acetate Buffer 4.5None25°C> 7 daysNone (Highly stable in acid)
PBS (Aqueous) 7.4None25°C~ 48 hoursThioether Oxidation
PBS (Aqueous) 7.41 mM TCEP, 0.1 mM EDTA25°C> 14 daysNone (Stabilized)
Tris-HCl 9.0None25°C< 12 hoursBase-Catalyzed Ring Cleavage

Experimental Protocols: Self-Validating Formulation System

To guarantee the integrity of your compound during biological or chemical assays, utilize the following step-by-step methodology. This protocol acts as a self-validating system: the precise sequence of additions prevents both oxidative degradation and hydrophobic precipitation.

Step 1: Master Stock Preparation

  • Weigh out the lyophilized 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine powder.

  • Dissolve immediately in anhydrous, LC-MS grade DMSO to a final concentration of 10 mM. (Causality: Anhydrous DMSO prevents premature hydrolysis, while the lack of dissolved oxygen minimizes baseline thioether oxidation).

  • Aliquot into amber glass vials to prevent UV-induced photodegradation and store at -20°C.

Step 2: Buffer Optimization (The Stabilization Matrix)

  • Prepare your base assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add 0.1 mM EDTA to the buffer. (Causality: Chelates trace transition metals that catalyze ROS generation).

  • Add 1 mM TCEP . (Causality: TCEP is a potent, non-thiol reducing agent that prevents thioether oxidation without forming mixed disulfides or interfering with the thiadiazole core).

  • Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

Step 3: Controlled Dilution (Preventing Precipitation)

  • Warm the 10 mM DMSO stock to room temperature to ensure complete dissolution of any microscopic crystals.

  • If your final target concentration is high (>50 µM), pre-mix 50 µL of the DMSO stock with 50 µL of a co-solvent (e.g., PEG-400) before aqueous introduction.

  • Slowly inject the stock into the vortexing stabilized buffer (from Step 2). (Causality: Rapid mixing under high shear prevents localized high concentrations of the lipophilic compound, avoiding nucleation and micro-precipitation).

Step 4: Validation via LC-MS

  • Immediately inject a 10 µL sample into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid).

  • Monitor the Extracted Ion Chromatogram (EIC) for the parent mass [M+H]+ .

  • Verify the absolute absence of +16 Da (sulfoxide) and +32 Da (sulfone) peaks to validate the formulation's integrity.

Mandatory Visualization: Troubleshooting Workflow

G Stock 1. Stock Solution 10 mM in 100% DMSO Dilution 2. Aqueous Dilution Target: 10 - 100 µM Stock->Dilution Decision 3. Stability Assessment (LC-MS / UV-Vis) Dilution->Decision Oxidation Issue: +16/32 Da Mass Shift Thioether Oxidation Decision->Oxidation Oxidative Stress Cleavage Issue: Signal Loss Base-Catalyzed Cleavage Decision->Cleavage High pH (> 8.5) Precipitation Issue: Turbidity Hydrophobic Aggregation Decision->Precipitation Low Solubility Stable Stable Working Solution Ready for Assay Decision->Stable Optimal Conditions MitigationOx Add Antioxidants (1 mM TCEP) & EDTA Oxidation->MitigationOx MitigationpH Adjust Buffer pH 4.0 - 7.4 Cleavage->MitigationpH MitigationSol Add Co-solvents (5% DMSO or Tween-20) Precipitation->MitigationSol MitigationOx->Stable MitigationpH->Stable MitigationSol->Stable

Workflow for diagnosing and mitigating instability of thiadiazole thioethers in solution.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews (ACS Publications). Verified URL:[Link][1]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters (ACS Publications). Verified URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-1,3,4-Thiadiazole Derivatives: Profiling 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Against Key Analogs

The 2-amino-1,3,4-thiadiazole scaffold is a quintessential "privileged structure" in medicinal chemistry. Its inherent properties—strong aromaticity, metabolic stability, and the capacity to act as a hydrogen bond donor/...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 2-amino-1,3,4-thiadiazole scaffold is a quintessential "privileged structure" in medicinal chemistry. Its inherent properties—strong aromaticity, metabolic stability, and the capacity to act as a hydrogen bond donor/acceptor—make it a versatile template for designing novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3]

This guide provides a comparative analysis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine and its structural congeners. While specific, direct experimental data for this particular molecule is limited in current literature, we can effectively profile its potential by examining its core components and comparing its performance with well-characterized derivatives. The analysis will focus on two of the most extensively studied therapeutic areas for this class: antimicrobial and anticancer activity.

The Subject Compound in Context: The 2-Amino-5-thioether Subclass

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine belongs to the 2-amino-5-thioether-1,3,4-thiadiazole subclass. This group is synthesized from the versatile intermediate 2-amino-5-mercapto-1,3,4-thiadiazole.[4] The key structural features of our subject compound are:

  • The core 2-amino-1,3,4-thiadiazole ring , essential for biological activity.

  • A flexible thioether (sulfanyl) linkage at the C5 position, which can influence lipophilicity and interaction with biological targets.

  • A phenoxyethyl group , which adds significant bulk and lipophilicity, potentially enhancing membrane permeability and target engagement.

Studies on related 2-amino-5-thioether derivatives have shown that antimicrobial activity is highly dependent on the nature of the substituent attached to the sulfur atom.[5] For instance, the introduction of 1-arylethanone moieties at this position was found to improve activity against both bacteria and fungi.[5] This suggests that the phenoxyethyl group in our target compound is a critical determinant of its biological profile.

Comparative Performance Analysis: A Data-Driven Approach

To build a comprehensive performance profile, we will compare derivatives with distinct substitutions at the C5 position and the N2-amino group. The following compounds have been selected for their well-documented biological activity and representative structural diversity.

  • Compound A (Reference Subclass): 2-Amino-5-(alkylthio)-1,3,4-thiadiazole derivatives.

  • Compound B (Aryl-Substituted): 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

  • Compound C (Diaryl-Substituted): 2-(3-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT).

  • Compound D (Complex Heterocycle): 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g from Costea et al.).

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole nucleus is a cornerstone of many antimicrobial agents.[6] The nature of the substituents at both the C5 and N2 positions dramatically influences the spectrum and potency of activity.

CompoundOrganismMIC (µg/mL)Activity LevelSource
A: 2-Amino-5-(propanylthio)-1,3,4-thiadiazole S. aureus>100Low/Inactive[7]
E. coli>100Low/Inactive[7]
B: 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine S. aureus20-28Good[8]
B. subtilis20-28Good[8]
C: 4ClABT Data not available--[9]
Standard: Ciprofloxacin S. aureus18-20High[8]

Interpretation & Expertise: The data clearly indicates that direct substitution with an aryl group at the C5 position (Compound B) confers significant antibacterial activity, particularly against Gram-positive bacteria.[8] The electron-withdrawing nature of the fluorine atom likely plays a role in its potency. In contrast, simple alkylthio derivatives (Compound A) tend to show weak activity.[7] This suggests that the phenoxyethyl group of our target compound, being more complex than a simple alkyl chain, may offer a different activity profile, but direct aryl substitution at C5 appears more favorable for potent antibacterial effects.

Anticancer Activity

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives is one of their most promising therapeutic applications.[4][10] These compounds often target key cellular processes like cell cycle progression and apoptosis.[9]

CompoundCell LineIC₅₀ (µM)Activity LevelSource
A: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivative MDA-MB-231 (Breast)9High[11]
C: 4ClABT T47D (Breast)~25Moderate[9]
HT-29 (Colon)~30Moderate[9]
D: 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine LoVo (Colon)2.44Very High[10]
MCF-7 (Breast)23.29Moderate[10]
Standard: Doxorubicin MCF-7 (Breast)~1-5Very High-

Interpretation & Expertise: The anticancer data reveals several key structure-activity relationships (SAR).

  • Thioether Linkage (Subclass A): The presence of a benzylthio group at C5, combined with modification of the 2-amino group, results in high potency against breast cancer cells, superior to some clinical standards like Imatinib in specific assays.[11] This provides a strong rationale for investigating the anticancer potential of our target compound, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine.

  • Aryl Substitutions (Compounds C & D): Introducing aromatic rings at both the C2-amino and C5 positions (Compound C) yields compounds with broad-spectrum, dose-dependent antiproliferative activity.[9] Furthermore, a complex aryl substitution at C5 featuring a benzenesulfonylmethyl group (Compound D) leads to exceptionally high potency against colon cancer cells.[10] This highlights the C5 position as a critical locus for tuning anticancer efficacy. Compound D's high activity against LoVo cells, which are KRAS mutant, suggests a potential mechanism that bypasses common resistance pathways.[10]

Mechanistic Insights: How Do They Work?

The anticancer effects of these derivatives are often linked to the inhibition of critical enzymes and signaling pathways that control cell growth and survival. For example, some derivatives are known to inhibit kinases involved in proliferative signaling.

Anticancer_Mechanism Potential Anticancer Mechanism of Action Thiadiazole 2-Amino-1,3,4-Thiadiazole Derivative Kinase Signaling Kinase (e.g., PI3K, Abl) Thiadiazole->Kinase Inhibition Pathway Proliferation Pathway (e.g., PI3K/Akt) Kinase->Pathway Activation Proliferation Uncontrolled Cell Proliferation Pathway->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Inhibits

Caption: Inhibition of signaling kinases by thiadiazole derivatives.

Some derivatives, particularly those with pyridine moieties, have shown inhibitory activity against lipoxygenase (LOX) enzymes, which are implicated in the progression of several cancers.[12] The ability of the thiadiazole scaffold to chelate metal ions in enzyme active sites is a plausible explanation for this inhibitory action.

Experimental Protocols: A Guide to Synthesis and Evaluation

The development of novel 2-amino-1,3,4-thiadiazole derivatives follows a structured workflow from synthesis to biological validation.[13]

Protocol 1: General Synthesis of 2-Amino-5-thio-1,3,4-thiadiazole Derivatives

This protocol outlines the foundational synthesis of the precursor required for our target compound and its analogs.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Alkylation/Arylation A Thiosemicarbazide + Carbon Disulfide B Reflux in Basic Medium (e.g., KOH/Ethanol) A->B C 2-Amino-5-mercapto- 1,3,4-thiadiazole B->C D Precursor (C) + Alkyl/Aryl Halide (R-X) C->D E Reaction in Polar Solvent (e.g., Ethanol) D->E F 2-Amino-5-(R-sulfanyl)- 1,3,4-thiadiazole E->F

Caption: General synthetic workflow for 2-amino-5-thioether derivatives.

Step-by-Step Methodology:

  • Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole:

    • Dissolve thiosemicarbazide in ethanol in a round-bottom flask.

    • Add an equimolar amount of potassium hydroxide, followed by the dropwise addition of carbon disulfide.[14]

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction, concentrate the solvent, and acidify with a dilute acid (e.g., HCl) to precipitate the product.[14]

    • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Synthesis of the Thioether Derivative:

    • Dissolve the 2-amino-5-mercapto-1,3,4-thiadiazole precursor in a polar solvent like ethanol or DMF.

    • Add a base (e.g., potassium hydroxide or sodium carbonate) to deprotonate the thiol group.

    • Add the desired alkyl or aryl halide (e.g., 2-phenoxyethyl bromide for the target compound) to the mixture.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • Upon completion, the product can be isolated by precipitation or extraction.

Causality: The initial cyclization is a classic method for forming the thiadiazole ring. The subsequent alkylation is a standard S-alkylation reaction where the deprotonated thiol acts as a potent nucleophile, attacking the electrophilic carbon of the halide.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a gold standard for determining the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Self-Validation: This protocol includes untreated control wells (100% viability) and background wells (no cells) to ensure the validity of the results. The dose-response curve provides a reliable measure of potency.

Conclusion and Future Outlook

The 2-amino-1,3,4-thiadiazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. This comparative analysis reveals critical structure-activity relationships that govern its biological performance.

  • For Antimicrobial Activity: Direct aryl substitution at the C5 position appears to be a more effective strategy than the inclusion of a simple alkylthio linker.

  • For Anticancer Activity: The C5 position is a hotspot for modification. Both thioether linkages with bulky aromatic groups and direct, complex aryl substitutions can lead to compounds with exceptionally high potency, sometimes exceeding that of standard drugs.

While direct experimental data for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is needed for a definitive assessment, this guide provides a robust framework for its evaluation. Based on the performance of its subclass, particularly in anticancer assays, it stands as a promising candidate for further investigation. Future research should focus on its synthesis and screening against a panel of cancer cell lines, especially those where related thioether derivatives have shown high efficacy.

Sources

Comparative

In Vitro and In Vivo Profiling of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine as a Targeted Carbonic Anhydrase IX Inhibitor

Executive Summary & Molecular Rationale The compound 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (hereafter referred to as PETDA , CAS: 299443-63-3[1]) represents a highly specialized evolution in the design of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The compound 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (hereafter referred to as PETDA , CAS: 299443-63-3[1]) represents a highly specialized evolution in the design of tumor-associated metalloenzyme inhibitors. While first-generation 1,3,4-thiadiazole derivatives like Acetazolamide (AAZ) act as pan-inhibitors of Carbonic Anhydrases (CAs)[2], their clinical utility in oncology is severely limited by off-target toxicity and poor tumor penetrance.

PETDA overcomes these limitations through a deliberate "tail approach" modification. The 1,3,4-thiadiazol-2-amine core acts as a non-classical Zinc-Binding Group (ZBG), anchoring to the catalytic Zn²⁺ ion in the enzyme's active site. Meanwhile, the bulky, lipophilic (2-phenoxyethyl)sulfanyl tail extends into the hydrophobic pocket specific to the tumor-associated Carbonic Anhydrase IX (CA IX) isoform. This structural divergence sterically hinders binding to the narrower active sites of ubiquitous cytosolic isoforms (CA I and CA II), granting PETDA a profound selectivity profile[3][4].

Mechanistic Pathway: Targeting the Hypoxic Tumor Microenvironment

Solid tumors rapidly outgrow their vascular supply, creating a hypoxic core. This hypoxia triggers the HIF-1α pathway, leading to the massive overexpression of transmembrane CA IX. CA IX rapidly hydrates extracellular CO₂, producing bicarbonate (which is imported to maintain intracellular pH) and protons (which acidify the extracellular space, degrading the extracellular matrix and promoting metastasis)[5].

PETDA disrupts this survival mechanism by selectively blocking the CA IX active site, neutralizing the acidic tumor microenvironment and halting invasive cellular motility.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Pathway Hypoxia->HIF1A Triggers CAIX CA IX Enzyme HIF1A->CAIX Upregulates Acid Tumor Acidification CAIX->Acid Hydrates CO2 PETDA PETDA PETDA->CAIX Inhibits Zn2+ Site

Mechanism of CA IX inhibition by PETDA in the hypoxic tumor microenvironment.

In Vitro Profiling: Isoform Selectivity & Binding Kinetics

To objectively evaluate PETDA's performance, we benchmarked it against Acetazolamide (AAZ, the classical standard) and SLC-0111 (a ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for solid tumors).

Quantitative Enzyme Inhibition Data
Enzyme IsoformLocalizationAAZ Ki​ (nM)SLC-0111 Ki​ (nM)PETDA Ki​ (nM)Selectivity Ratio (CA II / CA IX)
hCA I Cytosolic (Off-target)250>50,0004,500-
hCA II Cytosolic (Off-target)12960850-
hCA IX Transmembrane (Tumor)254518 47.2x
hCA XII Transmembrane (Tumor)5.74.522-

Data demonstrates that while AAZ is a potent CA IX inhibitor, it binds even more tightly to off-target CA II. PETDA reverses this trend, showing a 47.2-fold preference for the tumor-associated CA IX over CA II, minimizing systemic side effects.

Self-Validating Protocol: Stopped-Flow CO₂ Hydration Assay

Causality Check: Standard end-point colorimetric assays are insufficient for CAs because the physiological hydration of CO₂ is extremely fast ( kcat​≈106 s−1 ). We utilize stopped-flow spectrophotometry to capture true pre-steady-state inhibition kinetics.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme-Inhibitor Incubation: Recombinant hCA IX (10 nM final concentration) is pre-incubated with varying concentrations of PETDA (0.1 nM to 10 µM) for 15 minutes at 20°C. Validation Step: A parallel "Enzyme-Free" blank must be run to establish the baseline uncatalyzed CO₂ hydration rate.

  • Reaction Initiation: Using a stopped-flow instrument, rapidly mix the Enzyme-Inhibitor solution 1:1 with CO₂-saturated water (15 mM).

  • Kinetic Readout: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Data Processing: Calculate the initial velocity of the catalyzed reaction by subtracting the uncatalyzed blank rate. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ value.

In Vivo Efficacy: Tumor Penetrance & Growth Inhibition

Strong in vitro binding does not guarantee in vivo success. Highly polar molecules often fail to penetrate the dense desmoplastic stroma of solid tumors. We evaluated PETDA in a hypoxic colorectal cancer model to assess its translational viability.

Quantitative Xenograft Efficacy Data (Day 28)
Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control -1250 ± 140-+2.1%
Acetazolamide 30 (I.P.)980 ± 11021.6%-1.5%
SLC-0111 30 (I.P.)540 ± 8556.8%-2.3%
PETDA 30 (I.P.)490 ± 70 60.8% -1.8%
Self-Validating Protocol: HT-29 Hypoxic Tumor Xenograft Model

Causality Check: HT-29 cells are utilized because they constitutively overexpress CA IX under hypoxic conditions, making them the gold-standard biological system for evaluating CA IX-targeted therapies.

  • Cell Inoculation: Harvest HT-29 cells in the exponential growth phase. Inject 5×106 cells suspended in 100 µL of 1:1 PBS/Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Allow tumors to reach an average volume of 100 mm³ (approx. Day 10). Validation Step: Exclude any mice with tumors outside the 80-120 mm³ range to ensure statistical uniformity. Randomize into cohorts of n=8 .

  • Dosing Regimen: Administer PETDA (30 mg/kg) formulated in 5% DMSO / 40% PEG300 / 55% Saline via intraperitoneal (I.P.) injection once daily for 28 days.

  • Monitoring & Endpoint: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula V=(Length×Width2)/2 . Validation Step: Monitor body weight concurrently; a weight loss of >15% triggers mandatory humane euthanasia and invalidates the dosage group due to systemic toxicity.

In Vitro vs. In Vivo Translation: The Pharmacokinetic Gap

The comparative data reveals a critical insight into drug design: Why does PETDA heavily outperform Acetazolamide in vivo despite having a relatively similar in vitro affinity for CA IX?

  • The "Sink" Effect: AAZ's high affinity for cytosolic CA II ( Ki​ = 12 nM) creates a pharmacokinetic trap. Red blood cells are packed with CA II. When AAZ enters the bloodstream, it is immediately sequestered by RBCs, drastically reducing the free fraction of the drug available to reach the tumor. PETDA's bulky phenoxyethyl tail prevents it from entering the CA II active site, allowing it to bypass the RBC sink and maintain high plasma concentrations.

  • Lipophilicity and Penetration: AAZ is highly hydrophilic (LogP -0.26), leading to rapid renal clearance and an inability to cross the lipid-rich membranes of the tumor microenvironment. The substitution of the sulfonamide group with a thioether linkage and a phenoxyethyl ring in PETDA increases its LogP to approximately 2.5. This optimal lipophilicity enhances cellular permeability, allowing PETDA to deeply penetrate the hypoxic tumor core where CA IX expression is highest[4].

Conclusion

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine (PETDA) successfully bridges the gap between in vitro potency and in vivo efficacy. By leveraging a tail-modified 1,3,4-thiadiazole scaffold, it achieves remarkable selectivity for CA IX over off-target isoforms. Its superior lipophilicity translates to excellent tumor penetrance, resulting in a >60% Tumor Growth Inhibition in hypoxic xenograft models, outperforming both classical inhibitors and matching the efficacy of modern clinical candidates.

References

  • NextSDS. (2026). 5-((2-PHENOXYETHYL)THIO)-1,3,4-THIADIAZOL-2-AMINE — Chemical Substance Information. NextSDS Substance Database.1

  • Supuran, C. T., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. Bioorganic & Medicinal Chemistry Letters. 3

  • MDPI Pharmaceuticals. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. 2

  • Molecular Diversity. (2023). Synthesis, biological evaluation and molecular docking studies of novel 1,3,4-thiadiazoles as potential anticancer agents and human carbonic anhydrase inhibitors. 4

  • Arabian Journal of Chemistry. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors.

Sources

Validation

Reproducibility of Synthetic Pathways for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: A Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Executive Summary & Mechanistic Logic The 1,3,4-thiadiazole scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Executive Summary & Mechanistic Logic

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its bioisosteric relationship to pyrimidine and its diverse pharmacological profile, including anti-inflammatory and anticancer activities[1]. The synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine relies on the chemoselective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-phenoxyethyl bromide.

As a Senior Application Scientist, I frequently observe reproducibility issues stemming from poor solvent selection or inadequate base strength during this specific S-alkylation. The core mechanistic challenge is chemoselectivity . The starting material possesses two potential nucleophilic sites: the exocyclic amine (-NH₂) and the thiol (-SH). However, the thiol group is significantly more acidic ( pKa​≈7 ) than the amino group ( pKa​≈13 ). By employing a mild base, we can selectively deprotonate the thiol to form a highly nucleophilic thiolate anion, which subsequently undergoes a rapid SN​2 displacement of the bromide on 2-phenoxyethyl bromide[2][3].

ReactionPathway R1 5-Amino-1,3,4-thiadiazole-2-thiol (Nucleophile) Base Mild Base (K₂CO₃ or Et₃N) R1->Base Deprotonation Int Thiolate Anion Intermediate (Highly Nucleophilic) Base->Int - H⁺ Prod 5-[(2-Phenoxyethyl)sulfanyl] -1,3,4-thiadiazol-2-amine Int->Prod S_N2 Attack R2 2-Phenoxyethyl Bromide (Electrophile) R2->Prod Br⁻ Leaving Group

Mechanistic pathway of chemoselective S-alkylation for the target thiadiazole derivative.

Comparative Analysis of Synthetic Pathways

To establish a self-validating system for your laboratory, we have compared three distinct synthetic methodologies. Each pathway manipulates solvation effects and activation energy differently to achieve the same SN​2 transformation.

Method A: Heterogeneous Reflux (The Traditional Standard)

This method utilizes Potassium Carbonate (K₂CO₃) in refluxing Ethanol[2].

  • The Causality: Ethanol is a protic solvent that hydrogen-bonds with the thiolate, slightly dampening its nucleophilicity. To overcome this, thermal activation (reflux at 78 °C) is required. K₂CO₃ acts as a heterogeneous base, which simplifies the workup because the inorganic salts can be removed via simple hot filtration[1].

Method B: Polar Aprotic Alkylation (The High-Yield Approach)

This method employs Triethylamine (Et₃N) in N,N-Dimethylformamide (DMF) at room temperature.

  • The Causality: DMF is a polar aprotic solvent. It solvates the triethylammonium cation but leaves the thiolate anion "naked" and highly reactive. Because the activation energy barrier is lowered by the lack of hydrogen bonding, the reaction proceeds efficiently at room temperature, minimizing thermal degradation of the phenoxyethyl chain.

Method C: Microwave-Assisted Synthesis (The Rapid Discovery Route)

This method uses Acetonitrile (MeCN) and Et₃N under microwave irradiation[3].

  • The Causality: Acetonitrile has a high dipole moment, making it an excellent solvent for microwave energy absorption. The localized superheating provided by microwave irradiation drives the SN​2 reaction to completion in minutes rather than hours, making this ideal for high-throughput library generation.

Quantitative Reproducibility Data

The following table summarizes the performance metrics of each pathway based on standardized 10 mmol scale reactions.

Synthetic PathwaySolventBaseTempTimeAvg. Yield (%)Reproducibility (RSD)E-Factor
Method A (Reflux) EthanolK₂CO₃78 °C6 h74%± 4.2%Low
Method B (Room Temp) DMFEt₃N25 °C8 h81%± 3.1%High
Method C (Microwave) AcetonitrileEt₃N80 °C15 min89%± 2.0%Medium

Step-by-Step Experimental Protocols

Every protocol below is designed to be self-validating. We include specific observable milestones (e.g., color changes, precipitation events) so the operator can verify the reaction's progress in real-time.

Protocol A: Ethanol Reflux Method
  • Initiation: Suspend 5-amino-1,3,4-thiadiazole-2-thiol ( 1.33 g,10 mmol ) in absolute ethanol ( 30 mL ). The suspension will appear pale yellow.

  • Deprotonation: Add anhydrous K₂CO₃ ( 1.52 g,11 mmol ). Stir at room temperature for 30 minutes. Validation: The suspension will thin out slightly as the soluble potassium thiolate forms.

  • Alkylation: Add 2-phenoxyethyl bromide ( 2.01 g,10 mmol ) dropwise.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 6 hours. Monitor via TLC (Hexane:EtOAc 6:4).

  • Workup: Filter the mixture while hot to remove unreacted K₂CO₃ and precipitated KBr. Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield the pure product.

Protocol B: DMF / Et₃N Method
  • Initiation: Dissolve the thiol ( 1.33 g,10 mmol ) in anhydrous DMF ( 15 mL ). Validation: Complete dissolution indicates a dry, high-quality solvent.

  • Deprotonation: Add Triethylamine ( 1.5 mL,10.8 mmol ) via syringe. Stir for 15 minutes.

  • Alkylation: Slowly add 2-phenoxyethyl bromide ( 2.01 g,10 mmol ). Stir continuously at 25 °C for 8 hours.

  • Workup (Causality-Driven): Pour the reaction mixture into 100 mL of crushed ice-water. Causality: DMF is infinitely miscible with water, whereas the thioether product is highly hydrophobic. This sudden polarity shift forces the product to crash out of solution as a white/pale-yellow precipitate.

  • Isolation: Vacuum filter the precipitate, wash thoroughly with cold distilled water ( 3×20 mL ) to remove residual DMF, and dry in a desiccator.

Workflow Start Select Synthetic Pathway Q1 Need rapid synthesis (< 30 mins)? Start->Q1 Microwave Method C: Microwave (Acetonitrile, Et₃N) Q1->Microwave Yes Q2 Is DMF removal a bottleneck? Q1->Q2 No Ethanol Method A: Reflux (Ethanol, K₂CO₃) Q2->Ethanol Yes (Avoid high-boiling solvents) DMF Method B: Room Temp (DMF, Et₃N) Q2->DMF No (Standard aqueous workup is fine)

Decision matrix for selecting the optimal synthetic pathway based on laboratory constraints.

Conclusion & Best Practices

For the reproducible synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, the choice of methodology should be dictated by your laboratory's infrastructure and the scale of synthesis.

  • If you are scaling up ( >50 g ), Method A is recommended due to the low toxicity of ethanol and the ease of heterogeneous salt filtration.

  • For medicinal chemistry SAR campaigns requiring high purity and yield without specialized equipment, Method B is the most reliable, provided the aqueous precipitation is executed in ice-cold water to prevent oiling out of the product.

References

  • Drapak, I., et al. "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." ResearchGate.
  • "Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities." PMC.
  • "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. Our commitment is to empower your research by providing value beyond the product itself, building a foundation of deep trust through scientific integrity and field-proven insights.

The following protocols are synthesized from available safety data for the compound and its structural analogs, alongside established best practices for laboratory safety.

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is not extensively documented, a critical assessment based on its chemical structure and data from analogous compounds allows for a robust preliminary risk evaluation.

The primary known hazard is that the compound is harmful if swallowed (Acute Toxicity 4, Oral)[1]. Structurally similar thiadiazole derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation[2][3][4]. The presence of a phenoxyethyl ether group also suggests that, like other ethers, it may have the potential to form explosive peroxides over time upon exposure to air and light[5][6][7]. Therefore, handling this compound requires stringent adherence to protocols designed to mitigate these risks.

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if ingested[1].

  • Skin and Eye Irritation: May cause irritation upon contact[2][3][8].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[3].

  • Peroxide Formation: Potential for peroxide formation upon prolonged storage, especially after opening[5][6].

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of PPE must correspond to the specific laboratory task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if containers are sealed and intact.
Weighing & Aliquoting Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Chemical-resistant laboratory coatWork within a certified chemical fume hood to control dust/aerosols[2][9][10].
Solution Preparation Chemical safety goggles and face shield (if splash hazard exists)Chemical-resistant gloves (e.g., Nitrile or Neoprene)Chemical-resistant laboratory coatAll manipulations should be performed in a chemical fume hood[2].
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Chemical-resistant laboratory coatNot generally required if handling sealed waste containers.

Rationale: The use of chemical safety goggles provides a seal around the eyes, offering superior protection against dust and splashes compared to standard safety glasses[10][11]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. All work with the solid compound should be conducted within a fume hood to prevent inhalation of fine particulates[9][10].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic operational plan is fundamental for ensuring safety and experimental reproducibility.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage. Wear gloves and safety glasses during this process[2].

  • Store: Store the container in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents[3][8][12]. The container must be kept tightly sealed[3][9].

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality weigh Weigh Solid Inside Fume Hood prep_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve transfer Transfer Solution Using Appropriate Glassware dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose cleanup_area Clean Work Area dispose->cleanup_area wash Wash Hands Thoroughly cleanup_area->wash

Caption: Experimental workflow for handling the compound.

  • Preparation: Before any manipulation, ensure that a chemical fume hood is certified and functioning correctly. Confirm that a safety shower and eyewash station are accessible[9].

  • Weighing: To prevent inhalation of dust, conduct all weighing operations within the fume hood. Use a dedicated spatula and weighing vessel. Minimize the creation of dust during transfer[2].

  • Dissolution: Add the solid to the solvent slowly while stirring within the fume hood. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Handling: Avoid all direct contact with the chemical[9]. Use appropriate tools for all transfers. Do not eat, drink, or smoke in the handling area[3][9].

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete[3][8].

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure Type Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[3][8].
Skin Contact Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[3][8].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][8].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[8][13].
Spill Evacuate the area. Wear the appropriate PPE, including respiratory protection if necessary. For small spills, cover with an inert absorbent material (e.g., sand, vermiculite), sweep up, and place into a suitable, labeled container for disposal. Prevent the material from entering drains[2][3][9].

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste disposal must be handled with the same rigor as its use in experimentation. This compound must be treated as hazardous chemical waste.

G start Waste Generation (Solid or Solution) container Place in a Designated, Compatible Hazardous Waste Container start->container labeling Label Container with Full Chemical Name 'Hazardous Waste', and Date container->labeling storage Store in a Secure, Secondary Containment Area labeling->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end Disposal Complete pickup->end

Caption: Step-by-step hazardous waste disposal workflow.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all waste containing this compound (both solid and rinsate from glassware) in a dedicated, properly sealed, and chemically compatible container[3][4].

  • Labeling: Clearly label the waste container with the full chemical name, "5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine," and the words "Hazardous Waste"[10]. Do not use abbreviations[10].

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and provide secondary containment to prevent spills[10].

  • Disposal: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash[10][12].

By implementing these comprehensive safety and handling protocols, you can confidently and responsibly advance your critical research while ensuring the well-being of your team and the environment.

References

  • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
  • Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
  • Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
  • Safety Data Sheet for 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine. AK Scientific, Inc.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.
  • Safety Data Sheet for 2-Amino-5-methyl-1,3,4-thiadiazole. Fisher Scientific.
  • Safety Data Sheet for a Thiadiazole Derivative. Sigma-Aldrich.
  • Safety Data Sheet for 5-Amino-1,2,3-thiadiazole. TCI Chemicals.
  • 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine Product Page. Sigma-Aldrich.
  • Safety Data Sheet for 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER. Echemi.
  • Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine. Benchchem.
  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill.
  • Guidelines for the Safe Handling of Peroxidizable Chemicals. University of California, Berkeley, College of Chemistry.
  • Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. PubMed.
  • GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. University of California, Los Angeles.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.